Bifenazate-d5
Description
Structure
2D Structure
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
305.38 g/mol |
IUPAC Name |
propan-2-yl N-[2-methoxy-5-(2,3,4,5,6-pentadeuteriophenyl)anilino]carbamate |
InChI |
InChI=1S/C17H20N2O3/c1-12(2)22-17(20)19-18-15-11-14(9-10-16(15)21-3)13-7-5-4-6-8-13/h4-12,18H,1-3H3,(H,19,20)/i4D,5D,6D,7D,8D |
InChI Key |
VHLKTXFWDRXILV-UPKDRLQUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)OC)NNC(=O)OC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)NNC1=C(C=CC(=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Bifenazate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Bifenazate-d5, an isotopically labeled internal standard crucial for the accurate quantification of the acaricide Bifenazate in various matrices. This document details the proposed synthetic route, experimental protocols, expected quantitative data, and analytical characterization methods.
Introduction
Bifenazate, isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate, is a widely used acaricide. For residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in quantitative assays, typically performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This compound, where five hydrogen atoms on one of the phenyl rings are replaced with deuterium, is an ideal internal standard due to its similar chemical and physical properties to the parent compound and its distinct mass spectrometric signature.
This guide outlines a plausible and efficient multi-step synthesis of this compound, commencing with commercially available starting materials and culminating in the highly pure, isotopically enriched final product.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically achieved by introducing the deuterated phenyl ring at an early stage. A robust method for this is the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the biphenyl core structure. The proposed synthetic route is as follows:
-
Suzuki-Miyaura Coupling: Coupling of commercially available phenyl-d5-boronic acid with a suitable partner, such as 3-bromo-4-methoxyaniline, to form the key intermediate, 3-amino-4-methoxy-[1,1'-biphenyl]-d5.
-
Diazotization and Reduction: Conversion of the amino group of the biphenyl intermediate into a hydrazine moiety.
-
Acylation: Reaction of the resulting hydrazine with isopropyl chloroformate to yield the final product, this compound.
The following diagram illustrates the proposed synthetic workflow:
Experimental Protocols
The following are detailed, plausible experimental protocols for each step of the synthesis. These are based on established chemical transformations and may require optimization for specific laboratory conditions.
Synthesis of 3-Amino-4-methoxy-[1,1'-biphenyl]-d5 (Suzuki-Miyaura Coupling)
Materials:
-
Phenyl-d5-boronic acid
-
3-Bromo-4-methoxyaniline
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 3-bromo-4-methoxyaniline (1.0 eq), phenyl-d5-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-amino-4-methoxy-[1,1'-biphenyl]-d5.
Synthesis of 3-Hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5 (Diazotization and Reduction)
Materials:
-
3-Amino-4-methoxy-[1,1'-biphenyl]-d5
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Dissolve 3-amino-4-methoxy-[1,1'-biphenyl]-d5 (1.0 eq) in a mixture of concentrated HCl and water at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.
-
Collect the precipitated hydrazine hydrochloride salt by filtration and wash with cold diethyl ether.
-
To obtain the free hydrazine, dissolve the salt in water and basify with a cold sodium hydroxide solution to pH 10-12.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5. This intermediate is often used immediately in the next step without extensive purification due to its potential instability.
Synthesis of this compound (Acylation)
Materials:
-
3-Hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5
-
Isopropyl chloroformate
-
Triethylamine (TEA) or pyridine
-
Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5 (1.0 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.5 eq) to the solution.
-
Slowly add isopropyl chloroformate (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound. The yields and isotopic purity are estimates based on typical results for similar reactions reported in the literature.
Table 1: Summary of Reagents and Expected Yields
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Phenyl-d5-boronic acid, 3-Bromo-4-methoxyaniline | Pd(OAc)2, PPh3, K2CO3 | 3-Amino-4-methoxy-[1,1'-biphenyl]-d5 | 70-85 |
| 2 | 3-Amino-4-methoxy-[1,1'-biphenyl]-d5 | NaNO2, SnCl2·2H2O | 3-Hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5 | 60-75 |
| 3 | 3-Hydrazinyl-4-methoxy-[1,1'-biphenyl]-d5 | Isopropyl chloroformate, TEA | This compound | 75-90 |
| Overall | This compound | 31-57 |
Table 2: Physicochemical and Isotopic Purity Data for this compound
| Property | Value |
| Chemical Formula | C17H15D5N2O3 |
| Molecular Weight | 305.38 g/mol |
| Appearance | Off-white to light brown solid |
| Isotopic Purity (Deuterium Incorporation) | ≥ 98% |
| Chemical Purity (by HPLC) | ≥ 98% |
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the phenyl protons at the 2', 3', 4', 5', and 6' positions, confirming successful deuteration. The remaining proton signals for the methoxy, isopropyl, and the other aromatic ring protons should be present at their characteristic chemical shifts.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 17 carbon atoms. The signals for the deuterated phenyl ring carbons will exhibit splitting due to C-D coupling.
-
²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the phenyl ring, providing direct evidence of deuteration.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis (e.g., ESI-TOF) will be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which should correspond to the calculated mass of C17H15D5N2O3. This provides definitive confirmation of the elemental composition and the incorporation of five deuterium atoms.
-
LC-MS/MS: Tandem mass spectrometry can be used to compare the fragmentation pattern of this compound with that of an unlabeled Bifenazate standard. The precursor and product ions for this compound will be shifted by 5 mass units compared to the unlabeled compound, confirming the location of the deuterium labels on the phenyl ring that does not readily fragment.
The following diagram illustrates a typical analytical workflow for the characterization of the final product.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and isotopic labeling of this compound. The proposed three-step synthesis, centered around a Suzuki-Miyaura coupling, offers an efficient route to this essential internal standard. The provided experimental protocols, estimated quantitative data, and analytical methodologies will be valuable for researchers and scientists in the fields of pesticide analysis, environmental monitoring, and drug metabolism. While the described procedures are based on established chemical principles, optimization may be necessary to achieve the desired yields and purity in a specific laboratory setting.
A Technical Guide to the Certificate of Analysis and Purity of Bifenazate-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the certification, purity assessment, and analytical methodologies for Bifenazate-d5, an essential isotopically labeled internal standard used in the quantitative analysis of the acaricide Bifenazate.
Representative Certificate of Analysis: this compound
A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information about its identity, purity, and quality. As CoAs are lot-specific, the following tables summarize the typical data and specifications researchers can expect.
Physical and Chemical Properties
This table outlines the fundamental chemical identifiers and physical properties of this compound.
| Property | Value |
| Chemical Name | 2-(4-methoxy[1,1'-biphenyl]-3-yl-2',3',4',5',6'-d5)hydrazinecarboxylic acid, 1-methylethyl ester[1][2] |
| Molecular Formula | C₁₇H₁₅D₅N₂O₃[1][2] |
| Molecular Weight | 305.4 g/mol [1] |
| CAS Number | 149877-41-8 (unlabeled) |
| Appearance | Solid |
| Storage | -20°C |
| Solubility | Slightly soluble in Acetonitrile and Chloroform |
Analytical Specifications
This table details the quality control specifications determined through various analytical techniques.
| Analysis | Specification | Typical Method |
| Chemical Purity | ≥98% | HPLC-UV/DAD |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | LC-MS/MS |
| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
| Mass Spectrum | Consistent with deuterated structure | ESI-MS |
Experimental Protocols for Quality Assessment
The certification of this compound relies on a series of robust analytical methods to confirm its structure, quantify its chemical purity, and determine its isotopic enrichment.
Workflow for Analytical Certification
The following diagram illustrates the logical workflow for the comprehensive analysis and certification of a this compound analytical standard.
Protocol 1: Chemical Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of this compound by separating it from any non-deuterated bifenazate and other synthesis-related impurities.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. A typical mobile phase could be Acetonitrile:Water (55:45 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection, typically monitored at 245 nm.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the this compound peak is measured.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.
-
Protocol 2: Isotopic Purity by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for confirming the identity and determining the isotopic purity of this compound. This method is crucial for its use as an internal standard in quantitative assays like the QuEChERS method.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC or UPLC system.
-
Ionization Mode: Electrospray Ionization, positive mode (ESI+).
-
Procedure:
-
The sample is introduced into the mass spectrometer via the LC system.
-
A full scan mass spectrum is acquired to confirm the presence of the [M+H]⁺ ion corresponding to the mass of this compound (m/z 306.4).
-
The relative abundances of the ions for unlabeled Bifenazate (m/z 301.3) and the various deuterated forms (d₁ to d₅) are measured.
-
Isotopic purity is determined by comparing the signal intensity of the d₅ isotopologue to the sum of intensities of all other isotopologues (d₀-d₄).
-
Protocol 3: Structural Confirmation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation and verifies the positions of the deuterium labels.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: The proton NMR spectrum is used to confirm the overall structure. The key indicator for successful deuteration is the significant reduction or complete absence of signals corresponding to the protons on the deuterated phenyl ring.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon backbone of the molecule.
-
Mechanism of Action of Bifenazate
Bifenazate is a selective acaricide with a unique mode of action that makes it effective against various mite species. Its primary target is the mitochondrial electron transport chain, but it also affects the mite's nervous system.
-
Mitochondrial Inhibition: Bifenazate inhibits Complex III (cytochrome bc₁) of the mitochondrial electron transport chain. This action blocks ATP synthesis, leading to energy depletion, paralysis, and death of the mite.
-
Nervous System Modulation: Bifenazate also acts as a positive allosteric modulator of GABA (gamma-aminobutyric acid) receptors in mites. It enhances the effect of GABA, leading to an increased influx of chloride ions, which hyperpolarizes the neuron and disrupts nerve signaling.
The diagram below illustrates this dual mechanism of action.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Bifenazate-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of the deuterated acaricide, bifenazate-d5. This document outlines the core fragmentation pathways, presents quantitative data in a clear tabular format, describes relevant experimental protocols, and includes a visualization of the fragmentation cascade. This guide is intended to support researchers and scientists in the fields of analytical chemistry, environmental science, and drug metabolism in the identification and quantification of this compound.
Introduction to Bifenazate and its Deuterated Analog
Bifenazate is a carbazate acaricide used to control mite populations in agricultural and ornamental settings. For quantitative analysis using mass spectrometry, a stable isotope-labeled internal standard, such as this compound, is often employed to ensure accuracy and precision. This compound is structurally identical to bifenazate, with the exception of five hydrogen atoms on one of the phenyl rings being replaced by deuterium atoms.[1][2] This isotopic labeling results in a predictable mass shift in the precursor and fragment ions, which is essential for its use as an internal standard.
Mass Spectrometry Fragmentation Analysis
Under typical electrospray ionization (ESI) in positive mode, both bifenazate and this compound will readily form protonated molecules, [M+H]⁺. The fragmentation of these precursor ions upon collision-induced dissociation (CID) provides characteristic product ions that are used for identification and quantification in multiple reaction monitoring (MRM) assays.
Bifenazate Fragmentation:
The protonated bifenazate molecule ([C₁₇H₂₀N₂O₃+H]⁺) has a monoisotopic mass of approximately 301.15 m/z. The fragmentation of this precursor ion leads to several key product ions. The primary fragmentation pathways involve the cleavage of the carbazate and ester moieties.
This compound Fragmentation:
The chemical name for this compound is 2-(4-methoxy[1,1'-biphenyl]-3-yl-2',3',4',5',6'-d5-hydrazinecarboxylic acid, 1-methylethyl ester.[1][2] This indicates that the five deuterium atoms are located on the unsubstituted phenyl ring. Consequently, the protonated molecule ([C₁₇H₁₅D₅N₂O₃+H]⁺) has a monoisotopic mass of approximately 306.18 m/z. The fragmentation of this compound follows the same pathways as the non-deuterated form, but the fragments containing the deuterated phenyl ring will exhibit a 5 Dalton mass shift.
Key Fragmentation Pathways:
-
Formation of the Isopropyl Carbamate Ion: A common fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of a protonated isopropyl carbamate radical cation and a neutral biphenyl radical.
-
Formation of Biphenyl Ions: Cleavage can also occur at the ester linkage, leading to the formation of ions containing the biphenyl structure. The location of the deuterium atoms on one of the phenyl rings is critical in determining the mass of these fragments.
Quantitative Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and major product ions of both bifenazate and this compound in positive ion mode mass spectrometry.
| Compound | Precursor Ion | m/z (Precursor) | Product Ion | m/z (Product) | Proposed Neutral Loss |
| Bifenazate | [M+H]⁺ | 301.2 | [C₁₀H₁₂NO₂]⁺ | 198.1 | C₇H₈N |
| [C₉H₁₀O₂]⁺ | 170.2 | C₈H₁₀N₂ | |||
| [C₇H₇O]⁺ | 152.1 | C₁₀H₁₃N₂O₂ | |||
| This compound | [M+D]⁺ or [M+H]⁺ | 306.2 | [C₁₀H₁₂NO₂]⁺ | 198.1 | C₇H₃D₅N |
| [C₉H₅D₅O₂]⁺ | 175.2 | C₈H₁₀N₂ | |||
| [C₇H₂D₅O]⁺ | 157.1 | C₁₀H₁₃N₂O₂ |
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (QuEChERS Method):
A common method for extracting pesticides like bifenazate from various matrices (e.g., fruits, vegetables) is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
-
Extraction: Homogenize 10-15 g of the sample with 10-15 mL of acetonitrile. Add magnesium sulfate and sodium acetate, shake vigorously, and centrifuge.
-
Cleanup (Dispersive SPE): Take an aliquot of the acetonitrile extract and add a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex and centrifuge.
-
Fortification: The final extract is then fortified with a known concentration of this compound as an internal standard before injection into the LC-MS/MS system.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is typically used.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Ionization Parameters:
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂) Flow: 600-800 L/hr
-
Desolvation Temperature: 350-500 °C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound are monitored.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathway of the protonated this compound molecule.
References
Stability and Storage of Bifenazate-d5 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Bifenazate-d5 solutions, an essential internal standard for the quantification of bifenazate. Understanding the stability profile of this compound is critical for ensuring accurate and reproducible analytical results in research and developmental settings. This document outlines storage recommendations for the solid compound, stability data in various solution forms, and a general protocol for stability assessment.
Overview of this compound
This compound is the deuterated form of Bifenazate, a carbazate acaricide. It is primarily used as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of bifenazate residues. The stability of this internal standard is paramount as its degradation can lead to significant quantification errors.
Storage Conditions for Solid this compound
The solid form of this compound is stable long-term when stored under appropriate conditions. The general recommendation from suppliers is to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Expected Stability |
| Temperature | -20°C[1] | ≥ 4 years[1][2] |
| Atmosphere | Dry | Not specified, but dryness is recommended[3] |
| Light | Protected from light (dark environment) | Not specified, but generally recommended |
| Container | Tightly closed container | Not specified, but essential to prevent contamination and degradation |
Stability of this compound Solutions
The stability of this compound in solution is highly dependent on the solvent, exposure to light, and the presence of oxygen. While specific stability studies for the deuterated form are not extensively published, data from studies on the non-deuterated Bifenazate provide critical insights, as the isotopic labeling is not expected to significantly alter the chemical stability.
Stability in Organic Solvents
Acetonitrile is a common solvent for preparing stock solutions of this compound. It is slightly soluble in both acetonitrile and chloroform.
Table 2: Stability of Bifenazate in Acetonitrile Solution
| Condition | Half-life (t½) | Key Observations |
| Dark, in the presence of oxygen | Stable | Bifenazate shows good stability in acetonitrile when protected from light. |
| Simulated solar light, in the presence of oxygen | 2 hours | Rapid photodegradation occurs in the presence of light and oxygen. |
Stability in Aqueous Solutions
This compound may be introduced into aqueous environments during sample preparation. Its stability in water is influenced by both autoxidation and photolysis.
Table 3: Stability of Bifenazate in Aqueous Solution (Air-Saturated, pH 5.7)
| Condition | Half-life (t½) | Degradation Pathway |
| Dark | 34 hours | Autoxidation |
| Simulated solar light | 17 hours | Photolysis |
Degradation Pathway and Stabilization
The primary degradation product of Bifenazate under the studied conditions is Bifenazate-diazene. This occurs through the oxidation of the hydrazine moiety. For analytical purposes, it is crucial to minimize this degradation. One effective strategy is the use of an antioxidant. Ascorbic acid has been shown to not only protect Bifenazate from oxidation but also to convert Bifenazate-diazene back to Bifenazate.
Experimental Protocols
General Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
Logical Relationship for Handling and Storage Decisions
The following diagram illustrates the decision-making process for the proper handling and storage of this compound to ensure its integrity for use as an internal standard.
Caption: Decision workflow for handling and storing this compound solutions.
Recommendations for Laboratory Use
Based on the available data, the following practices are recommended to ensure the stability and integrity of this compound solutions:
-
Stock Solutions: Prepare stock solutions of this compound in a high-purity solvent such as acetonitrile. For long-term storage, it is advisable to purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation. Store these stock solutions at -20°C in amber vials to protect them from light.
-
Working Solutions: Prepare working solutions fresh from the stock solution as needed. If working solutions are to be stored, they should be kept at a low temperature (2-8°C or -20°C) and protected from light. Avoid repeated freeze-thaw cycles.
-
Use of Antioxidants: For applications where the solution may be exposed to conditions that promote oxidation, consider the addition of a stabilizing agent like ascorbic acid.
-
Regular Verification: The concentration and purity of this compound in stock solutions should be periodically verified, especially for long-term studies, to ensure the accuracy of quantitative analyses.
By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of this compound and ensure the reliability of their analytical data.
References
Bifenazate's Mechanism of Action on Mite Mitochondrial Complex III: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifenazate is a highly effective carbazate acaricide used extensively for the control of phytophagous mites across various agricultural and ornamental crops.[1][2] Initially, its mode of action was thought to be neurotoxic, potentially involving the GABA-gated chloride channels.[3][4] However, substantial genetic and biochemical evidence has since firmly established its primary target as the mitochondrial electron transport chain (ETC), specifically Complex III (also known as the cytochrome bc1 complex).[3] Bifenazate acts as a potent and selective inhibitor at the Quinone oxidation (Qo) site of cytochrome b, a critical subunit of Complex III. This inhibition disrupts cellular respiration, leading to ATP depletion and eventual death of the mite. The pro-acaricide bifenazate is converted to its more active metabolite, bifenazate-diazene, through mild oxidation. This guide provides a detailed technical overview of bifenazate's mechanism of action, the molecular basis for its efficacy and resistance, and the experimental protocols used to elucidate these functions.
Core Mechanism: Inhibition of Mitochondrial Complex III
The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that generates a proton gradient, driving the synthesis of ATP. Complex III (cytochrome bc1 complex) plays a pivotal role in this process by catalyzing the transfer of electrons from ubiquinol (QH2) to cytochrome c. This electron transfer is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, a process described by the Q-cycle mechanism.
Bifenazate, primarily through its active metabolite bifenazate-diazene, inhibits this process by binding to the Qo pocket on the cytochrome b subunit. This binding site is where the ubiquinol substrate would normally dock to be oxidized. By occupying this site, bifenazate physically obstructs the electron transfer from ubiquinol to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome c1, effectively halting the Q-cycle. The consequences of this inhibition are threefold:
-
Cessation of Electron Flow: The electron transport chain is blocked, preventing the downstream reduction of oxygen by Complex IV.
-
Collapse of Proton Gradient: The pumping of protons across the inner mitochondrial membrane by Complex III ceases, dissipating the proton-motive force.
-
ATP Depletion: Without the proton gradient, ATP synthase (Complex V) cannot produce ATP, leading to a rapid depletion of the cell's primary energy currency. This energy crisis results in paralysis and death of the mite.
Caption: Bifenazate inhibits the mitochondrial electron transport chain at Complex III.
Quantitative Data on Bifenazate Activity
Biochemical assays are crucial for quantifying the inhibitory potency of acaricides. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. Studies have shown that the target site in phytophagous mites is significantly more sensitive to bifenazate than in predatory mites, which contributes to its selective toxicity.
| Parameter | Mite Species | Strain | Value | Reference |
| LC50 | Tetranychus truncatus | Susceptible | 2.591 ml/L | |
| IC50 (Complex III Inhibition) | Tetranychus cinnabarinus (Phytophagous) | Susceptible | 0.057 μM | |
| IC50 (Complex III Inhibition) | Neoseiulus cucumeris (Predatory) | Susceptible | 16.03 μM | |
| Binding Affinity (Kd) | Recombinant Cytb from T. cinnabarinus | - | 1.95 μM | |
| Binding Affinity (Kd) | Recombinant Cytb from N. cucumeris | - | 15.65 μM |
Molecular Basis of Resistance
The widespread use of bifenazate has led to the evolution of resistance in some mite populations, primarily the two-spotted spider mite, Tetranychus urticae. The primary mechanism of resistance is target-site insensitivity, resulting from point mutations in the mitochondrially encoded cytochrome b gene (cytb). These mutations occur in or near the Qo binding pocket, reducing the binding affinity of bifenazate and rendering it less effective. Because the cytb gene is located in the mitochondrial genome, resistance to bifenazate is maternally inherited.
Several key mutations have been identified and linked to varying levels of bifenazate resistance.
| Mutation | Location in Cytb | Effect on Bifenazate | Cross-Resistance | Reference |
| G126S | cd1-helix | Alone does not confer resistance, but found with other mutations. | - | |
| G132A | cd1-helix | High resistance | Low to acequinocyl | |
| G126S + A133T | cd1-helix | Moderate resistance | High to acequinocyl | |
| G126S + D252N | ef-helix | High resistance | - | |
| L258F | ef-helix | Contributes to resistance, often with metabolic mechanisms. | Acequinocyl |
In addition to target-site mutations, increased metabolic detoxification by enzymes such as cytochrome P450 monooxygenases (e.g., CYP392A11) can also contribute to resistance, sometimes in combination with target-site changes.
Caption: Point mutations in cytochrome b reduce bifenazate binding, leading to resistance.
Detailed Experimental Protocols
Investigating the mechanism of action and resistance of bifenazate involves a combination of biochemical, toxicological, and molecular techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Bifenazate: a sharp weapon against spider mites, kills mites from eggs to adults, and is not afraid of low temperature - Knowledge [plantgrowthhormones.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel action of highly specific acaricide; bifenazate as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Bifenazate: A Technical Guide to its Metabolism and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifenazate, a carbazate acaricide, is widely used in agriculture to control mite populations on various crops. Understanding its metabolic and degradation pathways is crucial for assessing its environmental fate, ensuring food safety, and informing regulatory decisions. This technical guide provides a comprehensive overview of the biotransformation and degradation of bifenazate in various matrices, including animals, plants, soil, and water. It details the key chemical reactions involved, such as oxidation, hydrolysis, and photolysis, and identifies the major metabolites and degradation products. Quantitative data on degradation kinetics are summarized, and experimental protocols for key studies are described. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of the processes.
Introduction
Bifenazate (isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate) is a selective miticide that acts on the gamma-aminobutyric acid (GABA)-activated chloride channels of the peripheral nervous system in mites, leading to over-excitation and paralysis[1][2]. Its efficacy and use on a variety of agricultural and ornamental crops necessitate a thorough understanding of its environmental persistence and metabolic fate[1][2]. This guide synthesizes current scientific knowledge on the metabolism and degradation of bifenazate.
Metabolism in Animals
Studies in rats, lactating goats, and laying hens have elucidated the metabolic pathways of bifenazate in animals. The primary metabolic route involves the oxidation of the hydrazine moiety to form bifenazate-diazene[3]. Further metabolism occurs through hydroxylation of the biphenyl rings and cleavage of the side chain.
In rats, after oral administration, bifenazate is excreted predominantly through the feces. Identified metabolites in excreta include bifenazate glucuronide, bifenazate-diazene, 4-hydroxy bifenazate, 4-hydroxy bifenazate-diazene, 4-hydroxybiphenyl and its sulfate conjugate, 4,4'-dihydroxybiphenyl and its glucuronide and sulfate conjugates, 4-methoxybiphenyl, and 4-hydroxy-4'-methoxybiphenyl and its conjugates.
In lactating goats, the major identified metabolite in liver was 4-hydroxybiphenyl glucuronide. Bifenazate and bifenazate-diazene were found in fat. In laying hens, metabolites include bifenazate glucuronide, 4-hydroxybiphenyl, and 4-methoxybiphenyl.
Diagram: Animal Metabolism of Bifenazate
Metabolism in Plants
The metabolism of bifenazate in plants has been studied in various crops, including apples, oranges, cotton, and radish. The primary metabolic pathway is similar to that in animals, with the oxidation of bifenazate to bifenazate-diazene being the initial step. Most of the residue remains on the surface of the plant. Parent bifenazate is typically the major component of the residue, with smaller amounts of bifenazate-diazene also present. Further degradation leads to the formation of methoxy biphenyl and bound residues through reactions with natural plant products.
Diagram: Plant Metabolism of Bifenazate
References
A Technical Guide to Bifenazate-d5 for Researchers and Drug Development Professionals
Introduction: Bifenazate-d5 is the deuterated analog of Bifenazate, a carbazate acaricide. It serves as an invaluable internal standard for the accurate quantification of Bifenazate in various matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth overview of this compound, including its suppliers, purchasing information, technical specifications, a detailed experimental protocol for its use, and an illustration of the parent compound's mechanism of action.
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals and analytical standards. Researchers can procure this compound from the following vendors:
-
Cayman Chemical: A well-known supplier of a wide range of biochemicals, offering this compound for research purposes.
-
Toronto Research Chemicals (TRC): A prominent manufacturer and supplier of complex organic chemicals, with this compound available through various distributors.
-
Distributors for Toronto Research Chemicals: this compound from TRC can be purchased through global distributors such as Fisher Scientific and Midland Scientific.
When purchasing, it is essential to request a Certificate of Analysis (CoA) to ensure the quality and purity of the supplied standard.
Technical Data Summary
The following table summarizes the key technical specifications for this compound, compiled from supplier data sheets.
| Property | Value |
| Chemical Name | Isopropyl 2-(4-methoxy-[1,1'-biphenyl]-3-yl)hydrazinecarboxylate-d5 |
| Synonyms | This compound, Floramite-d5, Acramite-d5 |
| Molecular Formula | C₁₇H₁₅D₅N₂O₃ |
| Molecular Weight | 305.38 g/mol |
| Purity | Typically ≥98% |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅) |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Intended Use | Internal standard for the quantification of Bifenazate by GC-MS or LC-MS.[1][2] |
| Solubility | Slightly soluble in Chloroform and Acetonitrile. |
Experimental Protocol: Quantification of Bifenazate using this compound as an Internal Standard by LC-MS/MS
This protocol is adapted from established methods for pesticide residue analysis in agricultural products and is intended as a guideline.[3] Optimization may be required for specific matrices and instrumentation.
Materials and Reagents
-
Bifenazate analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Ascorbic acid
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bifenazate and this compound in acetonitrile to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Bifenazate by serial dilution of the primary stock solution with acetonitrile.
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Extraction: Homogenize 10 g of the sample (e.g., fruit or vegetable) with 10 mL of acetonitrile. Add the QuEChERS extraction salts.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to the sample extract.
-
Shaking and Centrifugation: Shake the mixture vigorously for 1 minute and then centrifuge.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18 sorbents. Vortex and centrifuge.
-
Stabilization: Bifenazate can oxidize to Bifenazate-diazene. To ensure accurate quantification of the total Bifenazate residue, its diazene metabolite should be converted back to the parent compound. Transfer 1 mL of the cleaned-up extract into an autosampler vial and add 25 µL of a 30% (w/w) aqueous ascorbic acid solution. Allow the vial to stand for at least 15 hours (e.g., overnight) before LC-MS/MS analysis to ensure complete conversion.[2]
-
Filtration: Filter the final extract through a 0.22 µm filter before injection.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with additives like formic acid or ammonium formate.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
Bifenazate: Monitor at least two transitions, for example, Q1: 301.2 m/z -> Q3: 170.2 m/z (quantifier) and Q1: 301.2 m/z -> Q3: 198.1 m/z (qualifier).[2]
-
This compound: The precursor ion will be shifted by +5 Da (Q1: 306.2 m/z). The product ions may be the same or shifted depending on the fragmentation pattern. These transitions must be determined by direct infusion of the this compound standard.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Bifenazate to this compound against the concentration of the Bifenazate standards.
-
Calculate the concentration of Bifenazate in the samples using the regression equation from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for Bifenazate quantification using this compound.
Mechanism of Action: Bifenazate as a Positive Allosteric Modulator of GABA-A Receptors
Bifenazate's primary mode of action as an acaricide is through its interaction with the nervous system of mites. It acts as a positive allosteric modulator of γ-aminobutyric acid (GABA) receptors, specifically the GABA-A receptor subtype.
GABA is the main inhibitory neurotransmitter in the central nervous system of invertebrates. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus causing an inhibitory effect.
Bifenazate does not directly activate the GABA-A receptor but binds to a different site (an allosteric site) on the receptor complex. This binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening. The resulting increased influx of chloride ions leads to a stronger inhibitory signal, causing paralysis and ultimately the death of the mite. It is important to note that there is also evidence suggesting a secondary mode of action for bifenazate at the mitochondrial level, specifically inhibiting complex III of the electron transport chain.
Caption: Bifenazate's modulation of the GABA-A receptor signaling pathway.
References
Methodological & Application
Application Note: High-Throughput Analysis of Bifenazate in Agricultural Commodities using LC-MS/MS with Bifenazate-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifenazate is a carbazate acaricide used to control mite populations on a variety of agricultural products, including fruits and vegetables.[1] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for bifenazate in food products.[2] Accurate and robust analytical methods are therefore essential for monitoring its residues to ensure food safety. Bifenazate can oxidize to bifenazate-diazene, and for a total residue analysis, a reduction step using ascorbic acid to convert bifenazate-diazene back to bifenazate is often employed.[3][4]
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bifenazate in various agricultural matrices. The method incorporates a straightforward QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol and utilizes bifenazate-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[5]
Method Overview
Samples are extracted and partitioned using the QuEChERS methodology. The resulting supernatant undergoes a cleanup step using dispersive solid-phase extraction (d-SPE). For total bifenazate analysis, a reduction step with ascorbic acid is performed. The final extract is then analyzed by LC-MS/MS in positive electrospray ionization (ESI) mode, using this compound as an internal standard for accurate quantification.
Experimental Protocols
Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the agricultural commodity (e.g., fruit, vegetable) to a uniform paste.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and buffering salts).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Other sorbents like Z-Sep+ or C18 can also be used depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Reduction of Bifenazate-diazene (for total bifenazate analysis):
-
Transfer 1 mL of the cleaned-up extract into an autosampler vial.
-
Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.
-
Allow the vial to stand for at least 15 hours (e.g., overnight) to ensure complete conversion of bifenazate-diazene to bifenazate.
-
-
Final Preparation: The extract is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium formate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Gradient | Optimized for the separation of bifenazate from matrix interferences. |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 300 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Bifenazate (Quantifier) | 301.1 | 170.1 | 20 |
| Bifenazate (Qualifier) | 301.1 | 198.1 | 10 |
| This compound (Internal Standard) | 306.1 | 170.1 | 20 |
Note: The MRM transitions for bifenazate are based on published data. The transition for this compound is proposed based on the expected mass shift and fragmentation pattern. The optimal collision energies may vary depending on the instrument used and should be optimized.
Data Presentation
Quantitative Performance Data
The following tables summarize the expected quantitative performance of this method based on data from similar studies.
Table 1: Linearity and Limit of Quantification (LOQ)
| Matrix | Linearity Range (mg/kg) | Correlation Coefficient (R²) | LOQ (mg/kg) |
| Pepper | 0.001 - 0.02 | > 0.999 | 0.001 |
| Mandarin | 0.001 - 0.02 | > 0.999 | 0.001 |
| Brown Rice | 0.001 - 0.02 | > 0.999 | 0.001 |
| Milk | 0.001 - 0.2 | > 0.998 | 0.001 |
Data compiled from references.
Table 2: Recovery and Precision
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Pepper | 0.01 | 80.6 - 108.0 | 1.0 - 6.1 |
| Mandarin | 0.02 | 80.6 - 108.0 | 1.0 - 6.1 |
| Brown Rice | 0.1 | 80.6 - 108.0 | 1.0 - 6.1 |
| Milk | 0.01 | 91.5 | 2.8 |
Data compiled from references.
Table 3: Matrix Effects
| Matrix | Sorbent | Matrix Effect (%) |
| Pepper | Z-Sep+ | Soft to Medium |
| Mandarin | Z-Sep+ | Soft to Medium |
| Brown Rice | Z-Sep+ | Soft (-17.5) |
Data compiled from reference. A soft matrix effect is generally considered to be between -20% and 20%. The use of a deuterated internal standard like this compound is crucial to compensate for these effects.
Visualizations
Experimental Workflow
References
Application Note: Quantitative Analysis of Bifenazate Residues in Fruits Using Bifenazate-d5 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in food safety, quality control, and pesticide residue analysis.
Introduction Bifenazate is a widely used acaricide for controlling mite populations on various fruit crops. Due to its potential risk to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for bifenazate in food products. A significant challenge in bifenazate analysis is its rapid oxidation to bifenazate-diazene in certain matrices and conditions.[1][2] The residue definition for enforcement often includes the sum of bifenazate and bifenazate-diazene, expressed as bifenazate.[3]
To ensure accurate quantification and to compensate for matrix effects and variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[4] Bifenazate-d5, a deuterated analog of bifenazate, serves as an ideal internal standard as it shares near-identical chemical properties and chromatographic behavior with the parent compound, but is distinguishable by its mass-to-charge ratio (m/z).
This application note provides a detailed protocol for the determination of bifenazate residues in various fruit matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.
Principle of the Method The method involves the extraction of bifenazate and its metabolite from a homogenized fruit sample using acetonitrile, followed by a salting-out step to partition the phases.[5] An aliquot of the supernatant is then subjected to a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. To account for the potential conversion between bifenazate and its metabolite, ascorbic acid is added to the final extract to convert any bifenazate-diazene present back to bifenazate, allowing for the quantification of the total residue. The final extract is analyzed by LC-MS/MS, and quantification is performed using the isotope dilution technique, where the response of the target analyte is normalized to the response of the this compound internal standard, which is added at the beginning of the extraction process.
Experimental Workflow and Protocols
The overall workflow for the analysis is depicted below.
Caption: Workflow for pesticide residue analysis using QuEChERS and LC-MS/MS.
Detailed Experimental Protocol
1. Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, ascorbic acid, formic acid.
-
Standards: Bifenazate (≥98% purity), this compound (isotopic purity ≥99%).
-
Kits: Pre-packaged QuEChERS extraction salts and dSPE cleanup tubes (e.g., containing MgSO₄ and Primary Secondary Amine (PSA)). Z-Sep+ sorbent can also be considered for complex matrices.
-
Equipment: High-speed homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, autosampler vials.
2. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Bifenazate and this compound in acetonitrile. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in acetonitrile.
-
Working Internal Standard (IS) Solution (1 µg/mL): Prepare a working IS solution of this compound.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate amounts of Bifenazate standard solution into blank fruit extract. Add the same amount of IS to each standard. The concentration range should bracket the expected residue levels and MRLs (e.g., 0.005 to 0.5 µg/mL).
3. Sample Preparation (Homogenization)
-
Chop the fruit sample into small pieces. For some fruits, it is recommended to use dry ice during grinding to prevent the loss of volatile pesticides.
-
Homogenize the sample using a high-speed blender until a uniform paste is achieved.
-
Store the homogenate in a sealed container at -20°C until analysis.
4. QuEChERS Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add a precise volume (e.g., 100 µL) of the 1 µg/mL this compound working IS solution.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet (typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
5. Dispersive SPE (dSPE) Cleanup
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube (containing, for example, 150 mg MgSO₄ and 25 mg PSA).
-
Vortex the dSPE tube for 30-60 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
6. Stabilization and Final Preparation
-
Transfer an aliquot (e.g., 500 µL) of the cleaned extract into an autosampler vial.
-
Add 10-25 µL of a 30% (w/w) aqueous ascorbic acid solution.
-
Allow the vial to stand for at least 15 hours (e.g., overnight) at room temperature to ensure the complete conversion of bifenazate-diazene to bifenazate.
-
The sample is now ready for LC-MS/MS analysis.
Data Presentation and Method Performance
LC-MS/MS Instrumental Conditions The following table provides typical instrumental parameters for the analysis of bifenazate and its internal standard.
Table 1: Example LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | Bifenazate: 301.2 -> 170.2 (Quantifier), 301.2 -> 198.1 (Qualifier) |
| | This compound: 306.2 -> 175.2 (or other appropriate fragment) |
Method Validation Data The method should be validated according to international guidelines to assess its performance. The table below summarizes typical validation results for bifenazate analysis in fruit matrices.
Table 2: Typical Method Performance Data
| Parameter | Citrus | Grapes | Strawberry |
|---|---|---|---|
| Linearity (r²) | > 0.999 | > 0.998 | > 0.99 |
| LOQ (mg/kg) | 0.02 | 0.01 | 0.01 |
| Average Recovery (%) | 87 - 99% | 83 - 100% | 80 - 110% |
| Precision (RSD, %) | < 8% | < 12% | < 15% |
Role of this compound in Quantification
The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. This compound is added before extraction and experiences the same conditions as the native bifenazate throughout the entire analytical process. By calculating the ratio of the analyte peak area to the internal standard peak area, any variations in extraction efficiency, sample volume, or instrument response are effectively cancelled out.
Caption: Role of this compound in correcting for matrix effects for accurate results.
Conclusion This application note details a robust and reliable method for the quantitative analysis of total bifenazate residues in fruit samples. The combination of the efficient QuEChERS extraction protocol with the accuracy of LC-MS/MS analysis using a stable isotope-labeled internal standard (this compound) provides a powerful tool for food safety monitoring. This approach effectively corrects for analytical variability and matrix-induced signal suppression or enhancement, ensuring that the data generated is accurate, precise, and suitable for regulatory compliance and consumer risk assessment.
References
Application Notes and Protocols for the Quantification of Bifenazate in Soil using Bifenazate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and quantification of bifenazate in soil samples. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, incorporating Bifenazate-d5 as an internal standard for accurate and precise quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Bifenazate is a carbazate acaricide used to control mites on various agricultural crops.[1] Its presence and persistence in soil are of environmental and food safety concern. Accurate monitoring of bifenazate residues in soil is crucial for environmental risk assessment and ensuring compliance with regulatory limits. A significant challenge in bifenazate analysis is its propensity to oxidize to bifenazate-diazene.[2][3] This protocol addresses this issue through the use of ascorbic acid to convert bifenazate-diazene back to bifenazate, ensuring the accurate determination of total bifenazate residues.
The use of an isotopically labeled internal standard, this compound, is critical for compensating for matrix effects and variations in extraction efficiency and instrument response, thereby enhancing the accuracy and reliability of the analytical results.[1][3]
Data Presentation
The following tables summarize the typical performance data for the analytical method described. The data is compiled from various studies employing QuEChERS and LC-MS/MS for pesticide residue analysis in soil and agricultural commodities.
Table 1: LC-MS/MS Parameters for Bifenazate and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Bifenazate | 301.2 | 170.1 | 198.1 | 15 - 25 |
| This compound | 306.2 | 175.1 | 203.1 | 15 - 25 |
Table 2: Method Validation Data for Bifenazate in Soil
| Parameter | Typical Value | Notes |
| Limit of Quantification (LOQ) | 0.01 mg/kg | For the sum of bifenazate and bifenazate-diazene expressed as bifenazate. |
| Limit of Detection (LOD) | 0.003 mg/kg | Estimated as LOQ/3. |
| Recovery | 70 - 120% | Typical acceptable range for pesticide residue analysis in soil using the QuEChERS method. |
| Precision (%RSD) | < 20% | Typical acceptable range for pesticide residue analysis in soil. |
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Experimental workflow for bifenazate analysis in soil.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the analysis of bifenazate in soil samples.
1. Materials and Reagents
-
Bifenazate analytical standard (>98% purity)
-
This compound internal standard (IS) solution (100 µg/mL in acetonitrile)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Trisodium citrate dihydrate (analytical grade)
-
Disodium hydrogen citrate sesquihydrate (analytical grade)
-
Ascorbic acid (analytical grade)
-
Z-Sep+ dispersive SPE (dSPE) tubes (or equivalent containing magnesium sulfate and a suitable sorbent)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
2 mL autosampler vials
-
Syringe filters (0.22 µm, PTFE or nylon)
2. Preparation of Standard Solutions
-
Bifenazate Stock Solution (1000 µg/mL): Accurately weigh 10 mg of bifenazate standard and dissolve in 10 mL of acetonitrile.
-
Bifenazate Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the 100 µg/mL this compound stock solution with acetonitrile. The optimal concentration should be determined during method validation.
-
Ascorbic Acid Solution (30% w/v): Dissolve 3 g of ascorbic acid in 10 mL of LC-MS grade water. Prepare this solution fresh daily.
3. Sample Preparation (QuEChERS Extraction)
-
Soil Sample Collection and Homogenization: Collect representative soil samples from the field. Air-dry the soil samples and sieve them through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.
-
Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is very dry, add 8 mL of water and let it stand for 30 minutes to hydrate.
-
Fortification with Internal Standard: Add 100 µL of the 1 µg/mL this compound internal standard working solution to the soil sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
4. Dispersive SPE (dSPE) Cleanup
-
Supernatant Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg Z-Sep+ sorbent.
-
Cleanup:
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
5. Reduction of Bifenazate-diazene
-
Aliquot Transfer: Transfer a 1 mL aliquot of the cleaned-up extract into a 2 mL autosampler vial.
-
Addition of Ascorbic Acid: Add 25 µL of the 30% ascorbic acid solution to the vial.
-
Incubation: Cap the vial and let it stand at room temperature for at least 2 hours to ensure the complete conversion of any bifenazate-diazene to bifenazate.
6. LC-MS/MS Analysis
-
Instrument Conditions:
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: 5 mM ammonium formate in methanol with 0.1% formic acid
-
Gradient: A suitable gradient program to ensure good separation of bifenazate from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Electrospray ionization in positive mode (ESI+), using Multiple Reaction Monitoring (MRM). Refer to Table 1 for precursor and product ions.
-
-
Calibration Curve: Prepare a matrix-matched calibration curve by spiking a blank soil extract (prepared following the same procedure without the addition of bifenazate standard) with the bifenazate working standard solutions and the this compound internal standard. Treat these calibration standards with ascorbic acid in the same manner as the samples.
-
Quantification: Quantify the bifenazate concentration in the samples by comparing the peak area ratio of bifenazate to this compound against the matrix-matched calibration curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical relationship between bifenazate and its oxidized form, bifenazate-diazene, and the role of ascorbic acid in the analytical method.
Caption: Conversion of bifenazate-diazene to bifenazate.
References
Application Note: Quantification of Bifenazate in Vegetables by QuEChERS Extraction and LC-MS/MS using Bifenazate-d5 Internal Standard
Audience: Researchers, scientists, and analytical laboratory professionals.
Introduction
Bifenazate is a carbazate-based acaricide used to control mite populations on a variety of agricultural crops, including many vegetables. Due to potential human health risks associated with pesticide residues in food, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for bifenazate.[1] A significant challenge in bifenazate analysis is its rapid oxidation to bifenazate-diazene in certain matrices and conditions.[2][3][4] To ensure accurate quantification, the analytical method must account for both compounds.
This application note details a robust and reliable method for the determination of total bifenazate residues (defined as the sum of bifenazate and its metabolite bifenazate-diazene, expressed as bifenazate) in various vegetable matrices.[2] The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which offers high recovery and efficiency. Analysis is performed by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective detection technique. To enhance accuracy and correct for matrix effects and procedural losses, a stable isotope-labeled internal standard, Bifenazate-d5, is utilized.
Experimental Protocols
Materials and Reagents
-
Standards: Bifenazate (PESTANAL®, analytical standard), this compound (isotopically labeled internal standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate, L-Ascorbic acid.
-
QuEChERS Extraction Salts: Pre-packaged pouches containing 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl), or similar citrate-buffered formulations (e.g., EN 15662).
-
Dispersive SPE (dSPE) Cleanup: Tubes containing 150 mg anhydrous MgSO₄ and 25-50 mg Primary Secondary Amine (PSA) sorbent. For highly pigmented vegetables like spinach, sorbents containing graphitized carbon black (GCB) may be considered, though recovery of planar pesticides should be verified.
Instrumentation
-
Liquid Chromatograph: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size) is recommended.
Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Bifenazate and this compound standards in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Standard Mix (10 µg/mL): Prepare a working solution containing both Bifenazate and this compound by diluting the stock solutions in acetonitrile.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking aliquots of a blank vegetable extract with the intermediate standard mix to achieve a concentration range of 1 to 100 ng/mL. This range should encompass the expected residue levels and the instrument's limit of quantification.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Chop and homogenize the vegetable sample to a uniform paste. For high-water content vegetables, freezing with dry ice prior to blending can improve homogeneity.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate volume of the this compound internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a dSPE cleanup tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Reduction and Stabilization:
-
Transfer the cleaned extract into an autosampler vial.
-
Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.
-
Allow the vial to stand for at least 2 hours (or overnight) to ensure the complete conversion of bifenazate-diazene to bifenazate.
-
-
Final Dilution: The extract is now ready for LC-MS/MS analysis. If necessary, dilute with the initial mobile phase conditions to minimize solvent effects.
Experimental Workflow Diagram
References
Developing a QuEChERS Method for Bifenazate Analysis Using Bifenazate-d5 as an Internal Standard
Abstract
This application note presents a detailed protocol for the extraction and quantification of the acaricide Bifenazate in complex matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. To ensure high accuracy and precision, a stable isotope-labeled internal standard, Bifenazate-d5, is incorporated into the workflow. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides comprehensive experimental procedures, data presentation, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this robust analytical method.
Introduction
Bifenazate is a widely used acaricide for controlling mite populations on various agricultural products.[1] Its analysis is crucial for monitoring residue levels and ensuring food safety. The QuEChERS method has become a popular sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[2] It involves a two-step process: an extraction and partitioning step, followed by a dispersive solid-phase extraction (dSPE) cleanup.[3]
A key challenge in Bifenazate analysis is its potential degradation to Bifenazate-diazene.[3] To address this, the presented method incorporates the use of ascorbic acid to stabilize Bifenazate and convert any present Bifenazate-diazene back to the parent compound, ensuring an accurate total residue measurement.[3]
The use of a deuterated internal standard, this compound, is critical for compensating for matrix effects and potential analyte loss during sample preparation, thereby improving the accuracy and reliability of quantification.
Materials and Methods
Reagents and Materials
-
Bifenazate analytical standard (Purity ≥98%)
-
This compound (Purity ≥95%, Deuterium Incorporation ≥99%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for highly pigmented matrices
-
Ascorbic acid
-
Formic acid
Standard Solutions Preparation
-
Bifenazate Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bifenazate standard and dissolve in 10 mL of acetonitrile.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Bifenazate stock solution with acetonitrile to achieve a concentration range suitable for calibration (e.g., 1 ng/mL to 100 ng/mL).
-
IS Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation (QuEChERS Protocol)
The following protocol is based on the citrate-buffered QuEChERS method.
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound IS working solution (e.g., 100 µL of 1 µg/mL solution).
-
Shake vigorously for 1 minute.
-
-
Partitioning:
-
Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing the dSPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For highly pigmented samples, 7.5 mg of GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Stabilization:
-
Transfer the cleaned extract into an autosampler vial.
-
Add 25 µL of a 30% (w/w) aqueous ascorbic acid solution.
-
Allow the vial to stand for at least 15 hours (e.g., overnight) to ensure complete conversion of Bifenazate-diazene to Bifenazate.
-
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
Table 2: MRM Transitions for Bifenazate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Bifenazate | 301.2 | 198.1 (Quantifier) | 50 | 15 |
| 301.2 | 170.2 (Qualifier) | 50 | 29 | |
| This compound (IS) | 306.2 | 203.1 (Quantifier) | 50 | 15 |
| 306.2 | 170.2 (Qualifier) | 50 | 29 |
Note: The precursor ion for this compound is based on its molecular weight of 305.4, with the [M+H]+ adduct. Product ions are predicted based on the fragmentation of the non-deuterated analogue, with a +5 Da shift for the fragment containing the deuterated phenyl ring. These transitions should be optimized on the specific instrument used.
Data Presentation and Analysis
Calibration Curve
A matrix-matched calibration curve should be prepared by spiking known concentrations of Bifenazate into blank matrix extracts that have undergone the entire QuEChERS procedure. The ratio of the peak area of Bifenazate to the peak area of this compound is plotted against the concentration of Bifenazate. A linear regression analysis is then applied to determine the concentration of Bifenazate in the samples.
Recovery and Reproducibility
Method performance should be evaluated by spiking blank matrix samples at different concentration levels (e.g., low, medium, and high) in replicate (n=5). The recovery is calculated as the measured concentration divided by the spiked concentration, multiplied by 100%. The reproducibility is assessed by the relative standard deviation (RSD) of the replicate measurements.
Table 3: Expected Method Performance
| Analyte | Spiked Concentration (ng/g) | Average Recovery (%) | RSD (%) |
| Bifenazate | 10 | 85 - 110 | < 15 |
| 50 | 90 - 110 | < 10 | |
| 100 | 90 - 110 | < 10 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: QuEChERS experimental workflow for Bifenazate analysis.
Caption: Interconversion of Bifenazate and its stabilization.
Conclusion
The described QuEChERS method with this compound as an internal standard provides a reliable and robust approach for the quantification of Bifenazate in various food matrices. The inclusion of an overnight stabilization step with ascorbic acid is crucial for accurate measurement of the total Bifenazate residue. This application note serves as a comprehensive guide for laboratories aiming to implement a high-throughput and accurate method for Bifenazate analysis.
References
Application Note: Quantitative Analysis of Bifenazate in Agricultural Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Bifenazate-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the acaricide Bifenazate in agricultural samples. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with an isotope-labeled internal standard, Bifenazate-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by GC-MS analysis in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. This method is suitable for residue analysis in complex matrices and supports regulatory compliance and food safety testing.
Introduction
Bifenazate is a carbazate acaricide used to control mites on a variety of agricultural crops.[1] Its widespread use necessitates reliable analytical methods for monitoring its residues in food products to ensure consumer safety and adherence to regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticide residues.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential losses and matrix-induced signal suppression or enhancement. This application note provides a comprehensive protocol for the GC-MS analysis of Bifenazate using this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[3]
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) sorbent (e.g., PSA - primary secondary amine)
-
Bifenazate and this compound analytical standards
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes containing d-SPE sorbent
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of Bifenazate.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole GC/MS or equivalent |
| GC Column | TG-5SILMS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 60°C for 1.5 min, ramp at 25°C/min to 90°C (hold for 1.5 min), ramp at 25°C/min to 180°C, ramp at 5°C/min to 280°C, then ramp at 10°C/min to 300°C (hold for 12 min)[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Mass Spectrometer Parameters (SIM/MRM)
Accurate quantification is achieved by monitoring specific ions for Bifenazate and this compound. The following ions are suggested based on known fragmentation patterns and the mass shift from deuterium labeling.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) |
| Bifenazate | 300 | 198 | 170 |
| This compound | 305 | 203 | 175 |
Note: The precursor ion for Bifenazate is its molecular ion (m/z 300). The fragment at m/z 198 corresponds to the biphenyl portion with the methoxy group and the nitrogen, while m/z 170 represents a further fragmentation. For this compound, the precursor and fragment ions are shifted by 5 amu due to the five deuterium atoms on the phenyl ring.
Quantitative Data
The following table summarizes recovery data from a validation study of Bifenazate analysis in cereal matrices, demonstrating the method's accuracy.[4] While this specific study did not use this compound, the recovery data is indicative of the performance of the sample preparation and GC-MS methodology. The use of an internal standard like this compound is expected to further improve precision by correcting for variations.
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Wheat | 0.1 | 95 | 8 |
| Rye | 0.1 | 92 | 11 |
| Oat | 0.1 | 88 | 14 |
| Rice | 0.1 | 98 | 7 |
Experimental Workflow Diagram
Caption: Workflow for GC-MS analysis of Bifenazate.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable and accurate approach for the quantification of Bifenazate in complex agricultural matrices. The combination of a streamlined QuEChERS sample preparation protocol and the specificity of mass spectrometric detection allows for high-throughput and sensitive analysis, meeting the stringent requirements for pesticide residue monitoring. This application note serves as a valuable resource for laboratories involved in food safety, environmental monitoring, and agrochemical research.
References
Application Note and Protocol: Preparation of Bifenazate-d5 Stock and Working Solutions
Introduction
Bifenazate-d5 is the deuterated form of Bifenazate, a carbazate acaricide used to control mite populations in various agricultural and ornamental crops.[1][2] In analytical chemistry, particularly in methods involving gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS), this compound serves as a crucial internal standard for the accurate quantification of Bifenazate.[3][4][5] Its similar chemical and physical properties to the parent compound, but distinct mass, allow for correction of variations that may occur during sample preparation and analysis. Proper and precise preparation of stock and working solutions of this compound is paramount to ensure the accuracy and reliability of quantitative results. This document provides a detailed protocol for the preparation of these solutions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate standard solutions.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₅D₅N₂O₃ | |
| Molecular Weight | 305.4 g/mol | |
| Physical Form | Solid | |
| Purity | ≥99% deuterated forms (d1-d5) | |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years (as solid) |
Experimental Protocol
1. Materials and Equipment
-
This compound analytical standard (solid)
-
High-purity Acetonitrile (LC-MS grade or equivalent)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL, 100 mL)
-
Calibrated micropipettes (e.g., P1000, P200, P20)
-
Amber glass vials with PTFE-lined caps for storage
-
Vortex mixer
-
Ultrasonic bath
-
Spatula
-
Weighing paper/boat
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2. Safety Precautions
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or skin contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
3. Preparation of this compound Stock Solution (100 µg/mL)
The stock solution is the primary, concentrated solution from which all subsequent working solutions are prepared. Acetonitrile is recommended as the solvent due to the compound's slight solubility in it.
| Step | Procedure |
| 1. Weighing | Accurately weigh 1 mg of this compound solid using an analytical balance. Record the exact weight. |
| 2. Dissolving | Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. |
| 3. Solvation | Add approximately 5-7 mL of acetonitrile to the flask. Gently swirl to dissolve the solid. To aid dissolution, the solution can be vortexed or placed in an ultrasonic bath for a few minutes. |
| 4. Dilution to Volume | Once the solid is completely dissolved, bring the flask to the 10 mL mark with acetonitrile. |
| 5. Homogenization | Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. |
| 6. Labeling & Storage | Transfer the solution to a labeled amber glass vial. The label should include the compound name, concentration (adjusting for the exact weight, e.g., if 1.05 mg was weighed, the concentration is 105 µg/mL), solvent, preparation date, and preparer's initials. Store the stock solution at -20°C for up to one month or at -80°C for up to six months to prevent degradation. |
Calculation for Stock Solution Concentration:
Concentration (µg/mL) = (Mass of this compound in mg * 1000) / Volume of Flask in mL
4. Preparation of this compound Working Solutions
Working solutions are prepared by serially diluting the stock solution to the desired concentration range for building calibration curves or for use as an internal standard spike. The following table provides an example of a serial dilution scheme.
| Target Concentration | Volume of Stock/Previous Solution | Diluent Volume (Acetonitrile) | Final Volume |
| 10 µg/mL | 1 mL of 100 µg/mL Stock | 9 mL | 10 mL |
| 1 µg/mL | 1 mL of 10 µg/mL Solution | 9 mL | 10 mL |
| 0.1 µg/mL (100 ng/mL) | 1 mL of 1 µg/mL Solution | 9 mL | 10 mL |
| 0.01 µg/mL (10 ng/mL) | 1 mL of 0.1 µg/mL Solution | 9 mL | 10 mL |
Procedure for Dilution:
-
Pipette the required volume of the higher concentration solution into a new volumetric flask.
-
Add the diluent (acetonitrile) to the mark.
-
Cap the flask and invert several times to ensure thorough mixing.
-
Transfer to a new, clearly labeled amber vial for storage under the same conditions as the stock solution. It is recommended to prepare fresh working solutions from the stock solution as needed.
Workflow Visualization
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
References
Application Note: Monitoring Bifenazate in Agricultural Runoff Using Bifenazate-d5 as an Internal Standard
Introduction
Bifenazate is a widely used acaricide for controlling mite populations on various agricultural crops.[1] Its potential to migrate from fields into surrounding aquatic ecosystems via agricultural runoff is a growing environmental concern. Monitoring bifenazate levels in runoff is crucial for assessing its environmental fate and ensuring ecosystem health. Bifenazate can degrade in water through autoxidation and photolysis, with bifenazate diazene being the major degradation product.[2][3]
The use of a stable isotope-labeled internal standard, such as Bifenazate-d5, is essential for accurate quantification in complex matrices like agricultural runoff. This compound mimics the chemical behavior of the target analyte (bifenazate) during sample preparation and analysis, correcting for matrix effects and variations in instrument response. This application note provides a detailed protocol for the extraction and quantification of bifenazate in agricultural runoff water using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Principle
This method involves the extraction and pre-concentration of bifenazate from water samples using solid-phase extraction (SPE). An isotopically labeled internal standard, this compound, is added to the samples before extraction to compensate for any analyte loss during sample processing and to correct for matrix-induced signal suppression or enhancement during LC-MS/MS analysis. The extracted sample is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.
Experimental Protocols
Apparatus and Materials
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS): Equipped with an electrospray ionization (ESI) source.
-
Solid-Phase Extraction (SPE) Manifold and Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges are recommended.
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
-
Sample Collection Bottles: 1-L pre-cleaned amber glass bottles.[4]
-
Analytical Balance
-
Vortex Mixer and Centrifuge
Reagents and Standards
-
Bifenazate: PESTANAL®, analytical standard grade.[1]
-
This compound: Available from suppliers of stable isotope-labeled standards.
-
Acetonitrile (ACN): LC-MS grade.
-
Methanol (MeOH): LC-MS grade.
-
Water: LC-MS grade.
-
Formic Acid: LC-MS grade.
-
Nitrogen Gas: High purity.
Standard Solution Preparation
-
Primary Stock Solutions (1000 mg/L): Accurately weigh 10 mg of Bifenazate and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Stock Solution (10 mg/L): Prepare by diluting the primary stock solutions with methanol.
-
Working Internal Standard (IS) Spiking Solution (100 µg/L): Dilute the this compound intermediate stock solution with a 50:50 methanol:water mixture.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Bifenazate intermediate stock solution into blank water matrix extract. The concentration range should bracket the expected concentrations in the samples (e.g., 0.5 to 100 µg/L). Add the internal standard to each calibration level to achieve a constant final concentration.
Sample Collection and Preparation
-
Sample Collection: Collect water samples in 1-L amber glass bottles and transport them to the laboratory on ice. Process samples within 48 hours or store them at 4°C.
-
Fortification: Allow samples to equilibrate to room temperature. Transfer a 500 mL aliquot of the water sample to a clean glass container. Spike the sample with a known volume of the Working Internal Standard (IS) Spiking Solution (e.g., 50 µL of 100 µg/L this compound to achieve a final concentration of 10 ng/L).
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition an HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under a vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL aliquots of acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumental Conditions
The following table outlines typical LC-MS/MS parameters for the analysis of Bifenazate. These should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 20% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
The following table lists suggested MRM transitions for Bifenazate. The transitions for this compound should be determined by infusing the standard, but are predicted based on a +5 Da mass shift. The most intense transition should be used for quantification (Quantifier) and the second most intense for confirmation (Qualifier). Collision energies (CE) must be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Bifenazate | 301.2 | 170.2 | 198.1 |
| This compound | 306.2 | 170.2 | 203.1 |
(Note: The product ions for this compound are predicted. The 170.2 fragment is expected to remain unchanged as the deuterium labels are on a different part of the molecule. The 203.1 fragment reflects the +5 Da shift. These must be confirmed experimentally.)
Method Performance Characteristics
The following table presents typical performance data for the analysis of pesticides in water matrices. This data should be established during in-house method validation.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve over the defined concentration range. |
| Limit of Detection (LOD) | 0.5 - 2 ng/L | The lowest concentration of analyte that can be reliably distinguished from the background noise. |
| Limit of Quantification (LOQ) | 2 - 5 ng/L | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 80 - 110% | The percentage of the true concentration that is measured, determined by spiking blank samples. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for monitoring bifenazate in agricultural runoff.
Caption: Workflow for Bifenazate Analysis in Runoff.
Analyte Relationship Diagram
This diagram shows the relationship between Bifenazate, its main degradation product, and the role of the deuterated internal standard in quantification.
Caption: Relationship between Analytes and Standard.
References
Application Note & Protocol: Determination of Bifenazate and its Metabolites using Bifenazate-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bifenazate is a carbazate acaricide and insecticide used to control mites on a variety of agricultural products.[1] It is known to degrade into its primary metabolite, bifenazate-diazene, through oxidation.[2][3] Regulatory agencies often require the determination of the total residue, which includes both bifenazate and bifenazate-diazene, expressed as bifenazate.[4][5]
This document provides a detailed analytical method for the quantitative determination of bifenazate and its metabolite, bifenazate-diazene, in agricultural commodities. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, a deuterated internal standard, Bifenazate-d5, is employed to compensate for matrix effects and variations during sample preparation and analysis.
A key feature of this protocol is the reduction of bifenazate-diazene to bifenazate using ascorbic acid, allowing for the quantification of the total bifenazate residue.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Bifenazate-d5 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bifenazate-d5 as an internal standard to overcome matrix effects in the analysis of Bifenazate in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Bifenazate?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of Bifenazate.[2] In complex biological or food matrices, endogenous components like phospholipids, proteins, and salts are common causes of matrix effects.[2]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Bifenazate. A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[3] Since this compound is chemically almost identical to Bifenazate, it behaves similarly during sample preparation, chromatography, and ionization.[3] However, it can be distinguished by its higher mass in the mass spectrometer. By adding a known amount of this compound to all samples, standards, and quality controls, it serves as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response. Theoretically, the same degree of ion suppression or enhancement will be observed for both the target analyte and its isotopically labeled analogue, so the ratio of their signals should remain constant, allowing for accurate quantification.
Q3: My Bifenazate signal is inconsistent and lower than expected, even with this compound. What could be the issue?
A3: While this compound is highly effective, several factors can still lead to inconsistent results:
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Differential Matrix Effects: In some cases, the matrix effects experienced by the analyte and its SIL internal standard can differ. This can be caused by slight differences in retention time due to the deuterium isotope effect, where the deuterated compound may elute slightly earlier or later than the non-deuterated analyte.
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Internal Standard Stability: Ensure the stability of this compound in your sample matrix and during storage. Degradation of the internal standard will lead to inaccurate results.
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Isotopic Purity: The isotopic purity of the internal standard is critical. The presence of unlabeled Bifenazate in your this compound standard can interfere with the quantification of the analyte, especially at low concentrations.
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Inaccurate Spiking: Verify the accuracy and precision of the pipettes used for adding the internal standard solution.
Q4: Can the position of the deuterium labels on this compound affect its performance?
A4: Yes, the position of the deuterium labels is crucial. Deuterium atoms should be placed on a chemically stable part of the molecule that does not undergo hydrogen-deuterium exchange with the solvent or during sample processing. Unstable labeling can lead to a loss of the mass difference between the analyte and the internal standard, compromising the assay.
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in quantitative results.
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Possible Cause: Uncompensated or differential matrix effects.
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Troubleshooting Steps:
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Evaluate Matrix Effect: Perform a quantitative assessment of matrix effects by comparing the response of Bifenazate in a neat solution versus a post-extraction spiked blank matrix. A significant difference indicates a strong matrix effect that may not be fully compensated by the internal standard.
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Optimize Chromatography: Adjust the chromatographic method to ensure the analyte and internal standard peaks co-elute as closely as possible. This may involve modifying the mobile phase gradient, flow rate, or trying a different column chemistry.
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Enhance Sample Cleanup: Complex matrices may require more rigorous sample cleanup procedures to remove interfering components. Consider using different solid-phase extraction (SPE) sorbents or a more extensive cleanup protocol. For Bifenazate analysis in agricultural products, Z-Sep+ has been shown to be an effective sorbent for reducing matrix effects.
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Sample Dilution: A simple dilution of the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, ensure that the diluted concentration of Bifenazate remains above the limit of quantification.
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Problem 2: Analyte (Bifenazate) and Internal Standard (this compound) show different retention times.
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Possible Cause: Deuterium isotope effect. The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to small changes in retention time, particularly in reversed-phase chromatography.
-
Troubleshooting Steps:
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Chromatographic Optimization: As with poor reproducibility, optimizing your chromatographic method is key. The goal is to minimize the separation between the analyte and the internal standard to ensure they experience the same matrix effects.
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Use a Lower Resolution Column: In some instances, a column with slightly lower resolution can help achieve better co-elution of the analyte and its deuterated internal standard.
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Data Presentation
Table 1: Comparison of Cleanup Sorbents for Bifenazate Analysis in Various Agricultural Matrices
| Sorbent | Matrix | Matrix Effect (%) | Recovery (%) |
| Z-Sep+ | Pepper | 29.4 (medium) | 91.8 - 103.4 |
| Mandarin | 29.4 (medium) | 91.8 - 103.4 | |
| Brown Rice | -17.5 (soft) | 85.4 - 99.7 | |
| PSA + C18 | Pepper | 29.4 - 45.1 (medium) | 91.8 - 103.4 |
| Mandarin | 29.4 - 45.1 (medium) | 91.8 - 103.4 | |
| Brown Rice | 29.4 - 45.1 (medium) | 85.4 - 99.7 | |
| PSA | Pepper | >45.1 (strong) | <85.4 |
| Mandarin | >45.1 (strong) | <85.4 | |
| Brown Rice | >45.1 (strong) | <85.4 | |
| Data synthesized from a study on Bifenazate analysis in agricultural products, which indicates Z-Sep+ provides a superior performance in reducing matrix effects and improving recovery. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
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Objective: To quantitatively determine the degree of ion suppression or enhancement for Bifenazate in a specific sample matrix.
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Methodology:
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Prepare Sample Sets:
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Set A (Neat Solution): Spike a known concentration of Bifenazate analytical standard into the initial mobile phase or a pure solvent.
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Set B (Pre-extraction Spike): Take a blank biological or food matrix sample and spike it with the same concentration of Bifenazate as in Set A before proceeding with the entire sample preparation workflow.
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Set C (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation workflow. After the final extraction step, spike the resulting clean extract with the same concentration of Bifenazate as in Set A.
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LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
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Calculate Matrix Effect and Recovery:
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Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
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Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
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-
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Interpretation of Results:
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Matrix Effect ≈ 100%: No significant matrix effect.
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Matrix Effect < 85%: Significant ion suppression.
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Matrix Effect > 115%: Significant ion enhancement.
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Protocol 2: General Sample Preparation using QuEChERS for Bifenazate Analysis
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Objective: To extract Bifenazate from a complex matrix (e.g., fruits or vegetables) for LC-MS/MS analysis, using this compound as an internal standard.
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Methodology:
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Sample Homogenization: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the this compound working solution to the sample.
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Extraction: Add 10 mL of acetonitrile with 1% acetic acid. Cap the tube and shake vigorously for 1 minute. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate. Immediately shake for 1 minute.
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Centrifugation: Centrifuge at a high speed (e.g., 8000 rpm) for 5 minutes.
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Dispersive SPE Cleanup: Transfer a portion of the supernatant to a tube containing the appropriate d-SPE sorbent (e.g., Z-Sep+ for Bifenazate). Vortex for 30 seconds and then centrifuge.
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Final Preparation: Take the supernatant, evaporate to dryness under a gentle stream of nitrogen if necessary, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
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Note: Bifenazate can be oxidized to Bifenazate-diazene. To ensure all residues are quantified as Bifenazate, a mild reduction step with ascorbic acid can be incorporated before the measurement step.
Mandatory Visualization
References
addressing signal suppression of Bifenazate-d5 in mass spectrometry
Welcome to the technical support center for mass spectrometry analysis involving Bifenazate-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to signal suppression and other analytical issues.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in the context of this compound analysis?
A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decreased signal intensity for this compound, which can compromise the accuracy and sensitivity of your analytical method.[2] Common sources of matrix components that cause suppression include salts, lipids, and proteins.[1]
Q2: I'm using a deuterated internal standard, this compound. Shouldn't that automatically correct for any signal suppression of the non-labeled Bifenazate?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the target analyte (Bifenazate) and experience the same degree of signal suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, due to the "deuterium isotope effect," deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts.[2] If this slight chromatographic separation causes them to elute in a region with a different concentration of interfering matrix components, they can experience a different degree of ion suppression, a phenomenon known as differential matrix effects.[2]
Q3: What are the most common causes of low or no signal for this compound?
A3: Several factors can contribute to a weak or absent signal for this compound:
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Significant Ion Suppression: High levels of co-eluting matrix components can severely diminish the this compound signal.
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Ion Source Contamination: A dirty ion source is a frequent culprit for signal loss for all analytes, including the internal standard.
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Suboptimal Ion Source Parameters: Incorrect settings for parameters like nebulizer gas flow, drying gas temperature, and capillary voltage can lead to poor ionization and, consequently, a low signal.
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Chemical Instability: Bifenazate is known to be unstable and can oxidize to Bifenazate-diazene, and this conversion can also occur in reverse. This instability can affect both the analyte and the internal standard, leading to signal variability.
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Leaks in the LC-MS System: Leaks can lead to a drop in pressure and inconsistent flow, resulting in a poor and variable signal.
Q4: How does the conversion between Bifenazate and Bifenazate-diazene affect my analysis?
A4: Bifenazate readily oxidizes to Bifenazate-diazene, and this metabolite can revert to Bifenazate under certain conditions. This interconversion can occur in both sample extracts and calibration standards, leading to poor precision and inaccurate quantification if not properly addressed. It is often recommended to analyze the sum of Bifenazate and Bifenazate-diazene by converting all the Bifenazate-diazene to Bifenazate using a reducing agent like ascorbic acid prior to LC-MS/MS analysis.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing this compound Signal Suppression
This guide provides a step-by-step approach to systematically identify and mitigate signal suppression affecting your this compound internal standard.
Step 1: Assess for Matrix Effects
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Rationale: The first step is to determine if matrix effects are indeed the cause of the signal suppression.
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Action: Perform a post-extraction spike experiment.
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Experimental Protocol: See "Experimental Protocol 1: Post-Extraction Spike Analysis" below for a detailed methodology.
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Interpretation of Results: A significantly lower peak area for this compound in the post-extraction spike sample compared to the neat solution confirms the presence of ion suppression.
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Step 2: Optimize Chromatographic Conditions
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Rationale: Modifying the chromatographic separation can move the this compound peak away from co-eluting interferences.
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Action:
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Modify the Mobile Phase: Altering the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH can change the selectivity of the separation.
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Adjust the Gradient: Modifying the gradient profile can improve the resolution between this compound and interfering matrix components.
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Change the Column: Using a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl) can provide a different separation mechanism.
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Step 3: Enhance Sample Preparation
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Rationale: A more rigorous sample cleanup can remove the matrix components responsible for ion suppression.
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Action:
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Solid-Phase Extraction (SPE): Implement or optimize an SPE method to selectively extract Bifenazate and this compound while removing a broader range of interferences.
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Dispersive Solid-Phase Extraction (dSPE): For QuEChERS-based methods, experiment with different dSPE sorbents. For Bifenazate, Z-Sep+ has been shown to provide good recovery with minimal matrix effects.
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Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effects.
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Step 4: Investigate and Clean the Ion Source
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Rationale: A contaminated ion source is a common cause of signal loss.
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Action:
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Inspect the ion source components (e.g., capillary, skimmer) for any visible residue.
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Perform routine cleaning of the ion source according to the instrument manufacturer's protocol.
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After cleaning, inject a standard solution of this compound to check for signal recovery.
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Step 5: Optimize Ion Source Parameters
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Rationale: The settings of the ion source can significantly impact the ionization efficiency of this compound.
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Action:
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Infuse a solution of this compound directly into the mass spectrometer.
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Systematically adjust key parameters (e.g., nebulizer gas flow, drying gas temperature, capillary voltage) to maximize the signal intensity.
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Record the optimized parameters and update your analytical method.
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Step 6: Address Chemical Instability
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Rationale: The interconversion of Bifenazate and Bifenazate-diazene can lead to signal variability.
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Action:
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Implement a reduction step using ascorbic acid to convert all Bifenazate-diazene to Bifenazate. This should be applied to both samples and calibration standards to ensure consistency. See "Experimental Protocol 2: Conversion of Bifenazate-diazene to Bifenazate" for details.
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Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low this compound signal.
Data Presentation
Table 1: Troubleshooting Summary for this compound Signal Suppression
| Issue | Potential Cause | Recommended Action | Relevant Protocol |
| Low Signal in Sample vs. Neat Solution | Matrix Effects (Ion Suppression) | Optimize Chromatography, Enhance Sample Cleanup, Sample Dilution | Protocol 1 |
| Gradual Signal Decrease Over Time | Ion Source Contamination | Clean the ion source | Manufacturer's Guide |
| Sudden Signal Loss | LC System Leak | Check for leaks in fittings and connections | Instrument Manual |
| Poor Reproducibility | Bifenazate/Bifenazate-diazene Interconversion | Add ascorbic acid to samples and standards | Protocol 2 |
| Low Signal in All Injections | Suboptimal Ion Source Parameters | Optimize source parameters via infusion | - |
Experimental Protocols
Experimental Protocol 1: Post-Extraction Spike Analysis
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Objective: To quantitatively assess the degree of ion suppression caused by the sample matrix.
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Methodology:
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Prepare two sets of samples:
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Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).
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Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain Bifenazate or this compound) using your established sample preparation method. After the final extraction step, spike the this compound at the same working concentration as in Set A.
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Analyze both sets of samples using your LC-MS/MS method.
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Calculate the Matrix Effect (%):
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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Data Interpretation:
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A value close to 100% indicates minimal matrix effect.
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A value significantly less than 100% indicates ion suppression.
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A value significantly greater than 100% indicates ion enhancement.
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Experimental Protocol 2: Conversion of Bifenazate-diazene to Bifenazate
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Objective: To ensure accurate quantification by analyzing the sum of Bifenazate and its primary metabolite, Bifenazate-diazene.
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Methodology (adapted from EURL-SRM):
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Following the final step of your sample extraction (e.g., after QuEChERS cleanup), transfer a known volume (e.g., 1 mL) of the sample extract into an autosampler vial.
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Add a small volume (e.g., 25 µL) of a 30% (w/w) aqueous ascorbic acid solution to the vial.
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Prepare your calibration standards in the same manner, adding the same volume of ascorbic acid solution.
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Allow the vials to stand for at least 15 hours (e.g., overnight) to ensure the complete conversion of Bifenazate-diazene to Bifenazate.
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Analyze the samples and standards by LC-MS/MS, quantifying using the transitions for Bifenazate.
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Experimental Workflow Diagram
Caption: A typical workflow for Bifenazate analysis including a reduction step.
References
dealing with Bifenazate-d5 contamination in the analytical workflow
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Bifenazate-d5 contamination within their analytical workflows.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound contamination.
Question: I am observing a this compound signal in my blank injections. What are the potential sources and how can I resolve this?
Answer:
Observing a signal for this compound in blank injections, often referred to as carryover or background contamination, is a common issue in sensitive LC-MS/MS analysis. The source of this contamination can be multifaceted, originating from the sample preparation process, the LC system, or the mass spectrometer. A systematic approach is crucial to pinpoint and eliminate the source.
Initial Assessment:
Before proceeding with extensive troubleshooting, it's essential to characterize the nature of the contamination.
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Magnitude and Consistency: Is the signal intensity high or low? Is it consistent across multiple blank injections, or does it decrease with subsequent injections?
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Retention Time: Does the contaminant peak elute at the expected retention time for this compound?
Answering these questions will help narrow down the potential causes. Consistent, low-level signals often point to contaminated solvents or reagents, while signals that decrease with subsequent blank injections are indicative of carryover from a preceding sample.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting this compound contamination:
Caption: Troubleshooting workflow for this compound contamination.
Quantitative Data Summary:
The following table summarizes potential sources of contamination and their characteristic observations:
| Potential Source | Signal Intensity in Blank | Signal Trend with Subsequent Blanks |
| Contaminated Mobile Phase/Reagents | Low to moderate, consistent | Remains relatively constant |
| Autosampler Carryover | High, initially, then decreases | Decreases significantly |
| Contaminated LC Column | Low to moderate, may be broad | May decrease slowly or remain constant |
| Contaminated MS Ion Source | Low, consistent background | Remains relatively constant |
| Cross-Contamination during Sample Prep | Variable, can be high | May appear randomly in a batch |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of this compound contamination in the laboratory?
A1: The most frequent sources of this compound contamination include:
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Cross-contamination from stock solutions: Improper handling of high-concentration stock or spiking solutions can lead to widespread contamination of lab surfaces, pipettes, and other equipment.[1][2]
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Shared laboratory equipment: Using the same volumetric flasks, pipettes, or vials for both standards and samples without thorough cleaning can introduce the internal standard into your samples.[2]
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Contaminated solvents or reagents: Impurities in solvents like acetonitrile or water, or additives like formic acid, can be a source of background contamination.[3] It is crucial to use high-purity, LC-MS grade solvents.
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Laboratory environment: Airborne particles or aerosols from sample preparation areas can settle on equipment or samples.[4]
Q2: How can I prevent cross-contamination of this compound during sample preparation?
A2: To minimize the risk of cross-contamination during sample preparation, adhere to the following best practices:
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Dedicated Equipment: Use dedicated glassware, pipettes, and other equipment for high-concentration standards and for sample preparation.
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Segregated Workspaces: Prepare high-concentration standards in a separate area from where you process your samples.
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Good Laboratory Hygiene: Regularly clean and decontaminate work surfaces, balances, and fume hoods. Change gloves frequently, especially after handling high-concentration solutions.
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Proper Pipetting Technique: Use filtered pipette tips to prevent aerosol contamination.
Q3: My this compound signal is showing significant variability across my sample batch. What could be the cause?
A3: Significant variability in the internal standard signal can be attributed to several factors:
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Inconsistent Spiking: Ensure that the internal standard is accurately and consistently added to every sample.
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Matrix Effects: The sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source. This is particularly common in complex matrices like food or biological samples.
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Autosampler Issues: Inconsistent injection volumes can lead to variable signal intensity.
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Bifenazate Degradation: Bifenazate can oxidize to Bifenazate-diazene. While this compound is more stable, degradation can still occur under certain conditions. The use of a stabilizing agent like ascorbic acid is recommended.
Q4: I suspect matrix effects are impacting my this compound signal. How can I confirm and mitigate this?
A4: To confirm and address matrix effects, you can perform the following:
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Post-Column Infusion Experiment: This experiment helps to identify regions of ion suppression or enhancement in your chromatogram.
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Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects.
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Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
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Improved Sample Cleanup: Employing more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), can remove interfering compounds. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis in food matrices.
Experimental Protocols
Protocol 1: LC-MS System Cleaning for this compound Contamination
This protocol provides a general procedure for cleaning an LC-MS system suspected of this compound contamination. Always consult your instrument manufacturer's guidelines for specific instructions.
Materials:
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LC-MS grade water
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LC-MS grade isopropanol (IPA)
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LC-MS grade acetonitrile (ACN)
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LC-MS grade methanol (MeOH)
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Formic acid (FA), LC-MS grade
Procedure:
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System Flush (without column): a. Remove the analytical column and replace it with a union. b. Prepare the following flush solutions:
- Solution A: 90:10 Water:ACN + 0.1% FA
- Solution B: 50:50 IPA:ACN
- Solution C: 100% ACN c. Flush the system with each solution for at least 30 minutes at a low flow rate (e.g., 0.2-0.5 mL/min).
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Autosampler Cleaning: a. Replace the needle wash solvent with a fresh solution of 50:50 IPA:Water. b. Perform multiple needle wash cycles. c. If possible, sonicate the injection needle and sample loop in IPA.
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Mass Spectrometer Source Cleaning: a. Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone, lenses). b. Visually inspect for any residue buildup.
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System Re-equilibration: a. Re-install the analytical column. b. Equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved. c. Inject a series of blanks to confirm the absence of the this compound signal.
Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
This protocol describes how to perform a post-column infusion experiment to identify regions of ion suppression or enhancement.
Materials:
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Syringe pump
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Tee-piece
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This compound solution (at a concentration that gives a stable signal)
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Blank matrix extract
Procedure:
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System Setup: a. Set up the LC-MS system with the analytical column and mobile phase used for your analysis. b. Connect the output of the LC column to one inlet of the tee-piece. c. Connect the syringe pump containing the this compound solution to the second inlet of the tee-piece. d. Connect the outlet of the tee-piece to the mass spectrometer's ion source.
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Infusion and Analysis: a. Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min). b. Once a stable signal for this compound is observed, inject a blank matrix extract onto the LC column. c. Monitor the this compound signal throughout the chromatographic run.
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Data Interpretation: a. A stable baseline indicates no matrix effects. b. A dip in the baseline indicates ion suppression at that retention time. c. A rise in the baseline indicates ion enhancement at that retention time.
The following diagram illustrates the experimental setup for a post-column infusion experiment:
Caption: Post-column infusion experimental setup.
References
improving the recovery of Bifenazate-d5 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Bifenazate-d5 during sample extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why am I observing low recovery of this compound in my samples?
A1: Low recovery of this compound can stem from several factors throughout the extraction and analysis process. The primary reasons include degradation of the analyte, matrix effects, and suboptimal extraction or cleanup procedures. Bifenazate is known to be unstable under certain conditions and can oxidize to Bifenazate-diazene.[1][2] This interconversion can lead to inaccurate quantification if not properly addressed.[3]
A logical approach to troubleshooting low recovery is systematically evaluating each step of your workflow.
Caption: Troubleshooting workflow for low this compound recovery.
Q2: How can I prevent the degradation of this compound during extraction?
A2: Bifenazate is susceptible to oxidation, converting to Bifenazate-diazene.[1][2] This degradation can be mitigated by adding a reducing agent to the sample extract. Ascorbic acid is commonly used to both prevent the oxidation of bifenazate and to reduce any Bifenazate-diazene back to the parent compound, ensuring accurate quantification of the total bifenazate residue. It is recommended to add a 30% (w/w) aqueous solution of ascorbic acid to the final extract and allow it to react overnight (for at least 15 hours) before LC-MS/MS analysis.
Q3: What are matrix effects and how can I minimize their impact on my results?
A3: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer due to co-eluting compounds from the sample matrix. These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. To compensate for matrix effects, it is highly recommended to use matrix-matched calibration standards. These are prepared by spiking known concentrations of the analyte and internal standard into a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples.
Q4: Which dSPE (dispersive solid-phase extraction) sorbent should I use for cleanup?
A4: The choice of dSPE sorbent is critical for removing interfering matrix components without significantly retaining the analyte of interest. The selection depends on the sample matrix.
-
PSA (Primary Secondary Amine): Effective for removing sugars, fatty acids, and organic acids. It is a good general-purpose sorbent for many fruit and vegetable matrices.
-
C18 (Octadecyl): Suitable for removing nonpolar interferences, such as lipids, from high-fat matrices.
-
GCB (Graphitized Carbon Black): Used for removing pigments like chlorophyll and carotenoids. However, it can also adsorb planar molecules, potentially leading to low recovery of some pesticides.
-
Z-Sep+: A zirconium-based sorbent that has shown high efficiency in removing fats and pigments with good recovery for a broad range of pesticides, including bifenazate.
For complex matrices, a combination of sorbents may be necessary.
Frequently Asked Questions (FAQs)
Q: What are the chemical properties of this compound?
A: this compound is the deuterated form of Bifenazate, used as an internal standard for quantification by GC- or LC-MS.
| Property | Value |
| Chemical Formula | C₁₇H₁₅D₅N₂O₃ |
| Molecular Weight | 305.38 g/mol |
| Solubility | Slightly soluble in acetonitrile and chloroform. |
| Storage | Recommended storage at -20°C. |
Q: What is the purpose of using an internal standard like this compound?
A: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration before extraction. This compound is an ideal IS for bifenazate analysis because it behaves similarly during extraction, cleanup, and ionization, but is distinguishable by its mass in the mass spectrometer. It helps to correct for variations in extraction efficiency and matrix effects, thereby improving the accuracy and precision of the analytical method.
Q: Can I use a standard QuEChERS protocol for this compound extraction?
A: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting bifenazate and its deuterated internal standard from various matrices. However, modifications such as the addition of ascorbic acid for stabilization are crucial for accurate results. The choice of QuEChERS salts (e.g., AOAC or EN versions) and dSPE cleanup sorbents should be optimized based on the specific sample matrix.
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound in Fruit and Vegetable Matrices
This protocol is based on the widely accepted QuEChERS method and incorporates steps for the stabilization of bifenazate.
Caption: Standard QuEChERS workflow for this compound extraction.
Materials:
-
Homogenized sample
-
50 mL centrifuge tubes
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 packets)
-
dSPE cleanup tubes containing anhydrous MgSO₄ and appropriate sorbents (PSA, C18, Z-Sep+, etc.)
-
Aqueous ascorbic acid solution (30% w/w)
-
Autosampler vials
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 10-15 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salt packet.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube for 5 minutes at a speed sufficient to achieve a clear separation (e.g., 4000 rpm).
-
Transfer a portion of the upper acetonitrile layer to a dSPE cleanup tube.
-
Cap the dSPE tube and shake for 30 seconds.
-
Centrifuge for 5 minutes.
-
Transfer the cleaned-up extract into an autosampler vial.
-
Add 25 µL of 30% (w/w) aqueous ascorbic acid solution per 1 mL of extract.
-
Allow the vial to stand for at least 15 hours (overnight) to ensure complete conversion of Bifenazate-diazene.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
Materials:
-
Blank matrix (a sample of the same commodity known to be free of bifenazate)
-
Bifenazate analytical standard
-
This compound internal standard solution
-
Cleaned-up blank matrix extract (prepared using Protocol 1)
-
Acetonitrile
-
Aqueous ascorbic acid solution (30% w/w)
-
Autosampler vials
Procedure:
-
Prepare a series of working standard solutions of bifenazate in acetonitrile at different concentrations.
-
Prepare a blank matrix extract by following Protocol 1 using a sample known to be free of bifenazate.
-
In a series of autosampler vials, add a fixed amount of the this compound internal standard solution.
-
To each vial, add an aliquot of the working standard solutions to create a calibration curve over the desired concentration range.
-
Bring each vial to a final volume with the cleaned-up blank matrix extract.
-
Add 25 µL of 30% (w/w) aqueous ascorbic acid solution per 1 mL of the final solution in each vial.
-
Cap the vials and vortex.
-
Allow the standards to stand for the same duration as the samples (overnight) before analysis.
Data Summary
The following table summarizes typical recovery rates for bifenazate in various matrices using the QuEChERS method with different dSPE sorbents. Note that the recovery of this compound is expected to be comparable to that of bifenazate.
| Matrix | dSPE Sorbent | Fortification Level (mg/kg) | Average Recovery (%) | Reference |
| Pepper | PSA | 0.01 - 0.1 | 84.0 - 101.0 | |
| Mandarin | PSA | 0.01 - 0.1 | 100.2 - 118.0 | |
| Brown Rice | Z-Sep+ | 0.01 - 0.1 | 66.2 - 85.4 | |
| Strawberry | PSA | 0.1 - 1.0 | 89.1 | |
| Garlic | Z-Sep+ | Not specified | >90 (implied) | |
| Pistachios | Z-Sep+ | Not specified | 95 |
Note: Recovery rates can be highly matrix-dependent. It is essential to validate the method for each specific matrix being analyzed. The use of Z-Sep+ has been shown to provide good recoveries for bifenazate in challenging matrices.
References
linearity issues in Bifenazate quantification with Bifenazate-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues in bifenazate quantification, particularly when using bifenazate-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for bifenazate is non-linear. What are the common causes?
A1: Non-linearity in bifenazate calibration curves can stem from several factors:
-
Interconversion of Bifenazate and Bifenazate-Diazene: Bifenazate readily oxidizes to its metabolite, bifenazate-diazene, and this conversion can also occur in reverse under reducing conditions.[1][2][3] This interconversion in standards and samples can lead to inconsistent responses and poor linearity.
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of bifenazate and/or its internal standard, leading to a non-linear response.[4][5]
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too low or too high relative to the analyte can lead to non-linearity.
-
Analyte Adsorption: Bifenazate may adsorb to active sites in the analytical column or other parts of the LC system, particularly at low concentrations, causing the calibration curve to be non-linear at the lower end.
Q2: Why is the use of an internal standard like this compound important for bifenazate quantification?
A2: A deuterated internal standard like this compound is crucial for accurate quantification because it closely mimics the chemical and physical properties of bifenazate. This allows it to compensate for variability during sample preparation, injection, and ionization in the mass spectrometer. By correcting for matrix effects and other sources of error, the internal standard helps to ensure the accuracy and precision of the results.
Q3: I'm using this compound, but still observing linearity issues. What could be the problem?
A3: Even with a deuterated internal standard, linearity can be compromised. Potential reasons include:
-
Differential Matrix Effects: Although chemically similar, a slight difference in retention time between bifenazate and this compound due to the deuterium isotope effect can expose them to different co-eluting matrix components. This can lead to differential ion suppression or enhancement, affecting the analyte-to-internal standard ratio and causing non-linearity.
-
Isotopic Impurity of the Internal Standard: If the this compound standard contains a significant amount of unlabeled bifenazate, it can interfere with the quantification, especially at low concentrations.
-
Instability of the Deuterated Label: In rare cases, deuterium atoms on the internal standard could exchange with protons from the solvent or matrix, though this is less common for labels in stable positions.
Q4: How can I address the interconversion between bifenazate and bifenazate-diazene?
A4: The most effective way to address the interconversion is to convert all bifenazate-diazene in both samples and calibration standards to bifenazate prior to analysis. This is typically achieved by adding a reducing agent like ascorbic acid. This ensures that you are quantifying the total bifenazate residue as a single, stable analyte.
Troubleshooting Guide: Linearity Issues in Bifenazate Quantification
This guide provides a step-by-step approach to troubleshooting non-linear calibration curves in bifenazate analysis when using this compound as an internal standard.
Step 1: Investigate the Internal Standard Response
-
Action: Plot the absolute peak area of this compound across all calibration standards.
-
Expected Outcome: The peak area of the internal standard should be consistent across all standards.
-
Troubleshooting:
-
Decreasing IS Signal with Increasing Analyte Concentration: This may indicate ion suppression or competition for ionization between the analyte and the internal standard. Consider optimizing the internal standard concentration or diluting the higher concentration standards.
-
Erratic IS Signal: This could point to issues with sample preparation, injection volume precision, or instrument instability.
-
Step 2: Evaluate Matrix Effects
-
Action: Prepare two sets of standards: one in a clean solvent (e.g., acetonitrile) and another in a blank matrix extract representative of your samples (matrix-matched standards).
-
Expected Outcome: The slopes of the calibration curves from both sets should be comparable.
-
Troubleshooting:
-
Significant Difference in Slopes: This confirms the presence of matrix effects. Using matrix-matched calibration standards for quantification is essential. If matrix effects are severe, consider improving the sample cleanup procedure to remove interfering components.
-
Step 3: Confirm Complete Conversion of Bifenazate-Diazene
-
Action: Analyze a standard of bifenazate-diazene with and without the addition of ascorbic acid.
-
Expected Outcome: After treatment with ascorbic acid, the peak corresponding to bifenazate-diazene should be absent or significantly reduced, with a corresponding increase in the bifenazate peak.
-
Troubleshooting:
-
Incomplete Conversion: If a significant bifenazate-diazene peak remains, optimize the reaction conditions for the ascorbic acid treatment (e.g., concentration, incubation time, and temperature). A study found that optimal reduction can be achieved at 50°C for 1 hour.
-
Step 4: Assess Chromatographic Performance
-
Action: Overlay the chromatograms of bifenazate and this compound from a mid-level calibration standard.
-
Expected Outcome: The peaks for bifenazate and this compound should be symmetrical and co-elute perfectly.
-
Troubleshooting:
-
Peak Tailing or Broadening: This may indicate issues with the analytical column or mobile phase. Consider replacing the column or optimizing the mobile phase composition.
-
Partial Separation of Analyte and IS: A slight separation can lead to differential matrix effects. Try adjusting the chromatographic gradient or using a column with a different selectivity to achieve better co-elution.
-
Quantitative Data Summary
The following tables summarize linearity and recovery data for bifenazate analysis from various studies.
Table 1: Linearity of Bifenazate Quantification
| Matrix | Linearity Range (mg/kg) | Correlation Coefficient (R²) | Reference |
| Pepper, Mandarin, Brown Rice | 0.001 - 0.02 | 0.9992 - 0.9999 | |
| Garlic | Not Specified | > 0.999 | |
| Tea | 0.0025 - 1.00 (mg/L) | 0.9942 | |
| Various Agricultural Products | 0.05 - 2.5 | 1.0 |
Table 2: Recovery of Bifenazate in Different Matrices
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Pepper | 0.01 | 84.0 - 101.0 | 4.3 - 9.4 | |
| Mandarin | 0.01 | 100.2 - 118.0 | 3.1 - 4.6 | |
| Brown Rice | 0.01 | 66.2 - 85.4 | 2.3 - 9.8 | |
| Cucumber | 0.01 | 80 - 107 | ≤ 5 | |
| Orange Juice | 0.01 | 80 - 107 | ≤ 5 | |
| Wheat Flour | 0.01 | 80 - 107 | ≤ 5 | |
| Green Tea | 0.02, 0.20, 2.0 | 79.3, 88.6, 103.4 | 6.1, 5.9, 3.7 | |
| Black Tea | 0.02, 0.20, 2.0 | 79.3, 82.6, 103.3 | 6.7, 4.5, 4.7 | |
| Fresh Tea Leaves | 0.02, 0.20, 2.0 | 91.1, 94.4, 91.0 | 4.3, 3.8, 7.6 | |
| Brown Rice | 0.1 | 82.7 - 104.1 | 0.2 - 9.7 | |
| Kidney Bean | 0.1 | 82.7 - 104.1 | 0.2 - 9.7 | |
| Orange | 0.1 | 82.7 - 104.1 | 0.2 - 9.7 | |
| Perilla Leaves | 0.1 | 82.7 - 104.1 | 0.2 - 9.7 | |
| Oak Mushroom | 0.1 | 82.7 - 104.1 | 0.2 - 9.7 |
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method
This protocol is a general guideline based on methods described for the analysis of bifenazate in agricultural products.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing a suitable sorbent (e.g., PSA and MgSO₄). Z-Sep+ has been shown to provide good recovery and minimal matrix effects for bifenazate.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Conversion of Bifenazate-Diazene:
-
Transfer an aliquot of the cleaned-up extract (e.g., 500 µL) to an autosampler vial.
-
Add a small volume of a concentrated ascorbic acid solution (e.g., 10 µL of 100 mg/mL in water).
-
Vortex and allow the reaction to proceed (e.g., incubate at 50°C for 1 hour or let stand at room temperature overnight).
-
-
Analysis: Analyze the final extract by LC-MS/MS.
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for bifenazate analysis. Optimization will be required for specific instrumentation and applications.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
-
Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Bifenazate: Monitor multiple transitions, for example, precursor ion m/z 301.2 and product ions such as m/z 198.1 and m/z 170.1.
-
This compound: The precursor ion will be shifted by +5 (m/z 306.2). The product ions should also be monitored with the corresponding mass shift.
-
Visualizations
Caption: Experimental workflow for bifenazate quantification.
Caption: Troubleshooting logic for non-linear calibration curves.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Long-Term Stability of Bifenazate-d5 in Solution
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on maintaining the long-term stability of Bifenazate-d5 solutions. Adherence to proper storage and handling protocols is critical for ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least 4 years when stored at -20°C.[1][2] It is recommended to store the solid material in a tightly sealed container to prevent moisture absorption.
Q2: What are the primary degradation pathways for Bifenazate?
A2: Bifenazate is susceptible to degradation through oxidation, hydrolysis, and photolysis.[3][4][5] The primary degradation product is Bifenazate-diazene, formed through oxidation. Further degradation can occur, particularly in aqueous solutions, leading to various biphenyl derivatives.
Q3: Which solvents are recommended for preparing this compound stock solutions?
A3: Aprotic solvents are recommended for preparing this compound stock solutions to minimize the risk of hydrogen-deuterium (H/D) exchange. This compound is slightly soluble in acetonitrile and chloroform. For analytical purposes, preparing stock solutions in acetonitrile is a common practice.
Q4: How can I prevent the degradation of this compound in solution?
A4: To minimize degradation, it is crucial to:
-
Store solutions at low temperatures: Storage at -20°C or below is recommended for long-term stability.
-
Protect from light: Use amber vials or store solutions in the dark to prevent photolytic degradation.
-
Use aprotic solvents: This minimizes the risk of H/D exchange.
-
Consider antioxidants: For certain applications, the use of an antioxidant like ascorbic acid can help prevent the oxidation of Bifenazate to Bifenazate-diazene.
Q5: What is hydrogen-deuterium (H/D) exchange and how can I avoid it?
A5: H/D exchange is a process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the solvent or matrix. This can lead to inaccurate quantification in mass spectrometry-based assays. To avoid H/D exchange, it is recommended to use aprotic solvents and avoid acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or inaccurate quantitative results | Degradation of this compound to Bifenazate-diazene or other products. | Prepare fresh working solutions from a recently prepared stock solution. Store stock solutions at ≤ -20°C in an aprotic solvent and protect from light. Consider adding ascorbic acid to your sample preparation workflow to stabilize Bifenazate and convert any Bifenazate-diazene back to the parent compound. |
| Hydrogen-Deuterium (H/D) exchange. | Use aprotic solvents (e.g., acetonitrile) for sample and standard preparation. Avoid prolonged exposure to protic solvents (e.g., water, methanol) and extreme pH conditions. | |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | Analyze a freshly prepared standard to confirm the identity of the this compound peak. Use a mass spectrometer to identify the mass of the unknown peaks, which may correspond to Bifenazate-diazene or other degradants. |
| Poor peak shape or splitting | Poor solubility of this compound in the mobile phase. | Ensure that the composition of the injection solvent is compatible with the initial mobile phase conditions. This compound is slightly soluble in acetonitrile. |
| On-column degradation. | Investigate the pH and composition of the mobile phase. Highly acidic or basic mobile phases can promote degradation. |
Stability of this compound
The stability of this compound is highly dependent on the storage conditions and the matrix. The following table summarizes the known stability information.
| Form | Storage Condition | Solvent/Matrix | Known Stability | Primary Degradation Product |
| Solid | -20°C | N/A | ≥ 4 years | N/A |
| Solution | -20°C | Acetonitrile | Expected to be stable for several months to a year. | Bifenazate-diazene |
| Solution | 4°C | Acetonitrile | Stability is reduced compared to -20°C storage. | Bifenazate-diazene |
| Solution | Room Temperature | Acetonitrile | Not recommended for long-term storage. | Bifenazate-diazene |
| Solution | Aqueous Buffer (pH 5) | Water/Acetonitrile co-solvent | Half-life of non-deuterated Bifenazate is approximately 0.9 days with photolysis. | Bifenazate-diazene and hydrolysis products |
| Solution | Aqueous Buffer (pH 7) | Water/Acetonitrile co-solvent | Bifenazate-diazene formation is significant within hours for the non-deuterated form. | Bifenazate-diazene and hydrolysis products |
| Solution | Aqueous Buffer (pH 9) | Water/Acetonitrile co-solvent | Rapid degradation of non-deuterated Bifenazate is observed. | Bifenazate-diazene and hydrolysis products |
Experimental Protocol: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a general procedure for conducting a long-term stability study of this compound in a specific solvent.
1. Objective: To determine the stability of this compound in a selected solvent under different storage conditions over a defined period.
2. Materials:
-
This compound solid
-
High-purity aprotic solvent (e.g., acetonitrile, LC-MS grade)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve the solid in the selected aprotic solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple amber glass vials.
-
Prepare a sufficient number of vials to be analyzed at each time point and storage condition.
-
-
Storage Conditions:
-
Store the vials at a minimum of three different temperature conditions:
-
-20°C (Freezer)
-
4°C (Refrigerator)
-
25°C / 60% RH (Controlled room temperature)
-
-
Protect all samples from light.
-
-
Time Points:
-
Analyze the samples at the following time points:
-
T = 0 (initial analysis)
-
T = 1 week
-
T = 1 month
-
T = 3 months
-
T = 6 months
-
T = 12 months
-
-
-
Analytical Method:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a working solution by diluting the stored sample to a suitable concentration for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method to determine the concentration of this compound. Monitor for the appearance of the primary degradant, Bifenazate-diazene.
-
-
Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.
-
Plot the percentage remaining versus time for each condition.
-
Establish the shelf life of the solution under each storage condition based on a predefined acceptance criterion (e.g., ±10% of the initial concentration).
-
Visualizations
Caption: Primary degradation pathways of Bifenazate.
Caption: Experimental workflow for stability assessment.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Bifenazate-d5 and Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the deuterated internal standard, Bifenazate-d5, with non-deuterated alternatives, supported by representative experimental data and detailed methodologies.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, internal standards (IS) are indispensable for correcting variability throughout the analytical workflow. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in sample preparation, injection volume, and instrument response. The two principal types of internal standards employed are stable isotope-labeled internal standards (SIL-IS), such as this compound, and non-deuterated or structural analogue internal standards.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The scientific consensus holds that stable isotope-labeled internal standards like this compound generally offer superior assay performance. Being chemically identical to the analyte, with the only difference being the substitution of five hydrogen atoms with deuterium, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as Bifenazate. This close similarity is crucial for accurately compensating for matrix effects—the suppression or enhancement of the analyte signal by co-eluting components from the sample matrix—which is a major source of inaccuracy in bioanalysis.
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, are more likely to have different retention times and ionization efficiencies. This can lead to inadequate compensation for matrix effects, resulting in compromised accuracy and precision.
Data Presentation: Quantitative Comparison
The following table summarizes representative data on the impact of internal standard selection on the accuracy and precision of pesticide analysis in various complex matrices. This data illustrates the typical performance improvement observed when using a deuterated internal standard compared to analysis without an internal standard, which is analogous to using a poorly compensating non-deuterated standard.
| Matrix | Analyte Concentration (ppb) | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy (%) | RSD (%) | ||
| Cannabis Oil | 10 | 65.2 | 55.8 |
| Gummy Bear | 10 | 135.8 | 42.1 |
| Cannabis Flower | 10 | 82.3 | 35.7 |
| Topical Cream | 10 | 58.9 | 61.3 |
This data is representative of the performance differences observed in pesticide analysis and is intended for illustrative purposes.[1]
As the data indicates, the use of a deuterated internal standard significantly improves both the accuracy (closer to 100%) and precision (lower RSD %) of the measurements across a variety of challenging matrices.[1]
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment to evaluate matrix effects should be conducted.
Objective:
To assess the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., fruit homogenate).
Materials:
-
Bifenazate analytical standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., a structurally similar acaricide)
-
Blank matrix (e.g., organic apple homogenate) from at least six different sources
-
All necessary solvents and reagents for the QuEChERS method (acetonitrile, magnesium sulfate, sodium chloride, etc.)
Methodology:
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
1. Sample Preparation (QuEChERS Extraction):
-
Weigh 10 g of homogenized blank apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For samples requiring an internal standard, add a known amount of either this compound or the non-deuterated IS.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge.
-
An aliquot of the supernatant is taken for cleanup.
2. Dispersive SPE Cleanup:
-
Transfer a portion of the acetonitrile extract to a dispersive SPE tube containing PSA (primary secondary amine) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water and methanol (both with 0.1% formic acid)
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
4. Evaluation of Matrix Effects:
-
Set 1 (Standards in Solvent): Prepare calibration standards of Bifenazate in a clean solvent.
-
Set 2 (Matrix-Matched Standards): Prepare calibration standards by spiking known amounts of Bifenazate into the blank apple extract obtained from the QuEChERS procedure.
-
The matrix effect is calculated by comparing the slope of the calibration curve from Set 2 to that of Set 1.
-
To evaluate the internal standards, the response of Bifenazate normalized to the internal standard is compared between the solvent and matrix-matched standards. A successful internal standard will show a consistent response ratio in both, indicating effective compensation for matrix effects.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles, the following diagrams are provided.
The metabolism of Bifenazate is an important consideration in residue analysis, as the residue definition for regulatory purposes often includes both Bifenazate and its primary metabolite, Bifenazate-diazene.[4] The analytical method must be able to accurately quantify both, or convert the diazene metabolite to Bifenazate before analysis.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While the initial cost of a deuterated standard like this compound may be higher, the long-term benefits of improved data quality, accuracy, and reliability, particularly when dealing with complex matrices, are substantial. A thorough method validation, including a specific evaluation of matrix effects, is essential to ensure that the chosen internal standard provides the necessary accuracy and precision for the intended application. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative results, this compound represents the gold standard for internal standards in Bifenazate analysis.
References
Inter-laboratory Validation of Bifenazate Analysis: A Comparative Guide
A detailed examination of analytical methodologies for the quantification of bifenazate, with a focus on the impact of using a deuterated internal standard, bifenazate-d5, on method performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available inter-laboratory validation data and established analytical protocols.
The accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. Bifenazate, a widely used acaricide, and its primary metabolite, bifenazate-diazene, are often analyzed together. The inherent instability of bifenazate-diazene, which can convert to bifenazate, presents analytical challenges. This guide compares two primary approaches for bifenazate analysis: a method validated through an inter-laboratory study that does not utilize a deuterated internal standard, and a method employing this compound as an internal standard to enhance accuracy and precision.
Performance Comparison: With and Without Deuterated Internal Standard
The use of a deuterated internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. By mimicking the analyte's chemical and physical properties, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.
Table 1: Summary of Inter-laboratory Validation Data for Bifenazate Analysis (Without this compound)
| Parameter | Pepper | Mandarin | Brown Rice |
| Spike Level (mg/kg) | 0.01 | 0.01 | 0.01 |
| Number of Labs | 3 | 3 | 3 |
| Average Recovery (%) | 92.5 | 109.1 | 75.9 |
| Repeatability (RSDr, %) | 5.8 | 3.9 | 6.1 |
| Reproducibility (RSDR, %) | 8.2 | 4.5 | 9.5 |
| Limit of Quantification (LOQ, mg/kg) | 0.01 | 0.01 | 0.01 |
Data sourced from an inter-laboratory study on the optimization and validation of bifenazate and bifenazate-diazene quantification in agricultural products.
Expected Performance with this compound Internal Standard:
The inclusion of this compound as an internal standard is anticipated to improve the following parameters:
-
Accuracy (Recovery): By correcting for analyte loss during sample preparation and potential matrix-induced signal suppression or enhancement, the recovery values are expected to be closer to 100% and more consistent across different matrices.
-
Precision (Repeatability and Reproducibility): The use of a deuterated internal standard typically leads to lower relative standard deviations (RSD) for both repeatability (within-laboratory precision) and reproducibility (between-laboratory precision), indicating a more robust and reliable method.
-
Matrix Effects: this compound co-elutes with bifenazate, experiencing the same ionization effects in the mass spectrometer. This allows for effective normalization of the analyte signal, thereby minimizing the impact of the sample matrix on quantification.
Experimental Protocols
Method 1: Bifenazate Analysis with Inter-laboratory Validation (Without Deuterated Internal Standard)
This method involves the conversion of bifenazate-diazene to bifenazate using ascorbic acid, followed by cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Shake vigorously for 10 minutes.
- Add 4 g of magnesium sulfate, 1 g of sodium chloride, 1 g of sodium citrate, and 0.5 g of disodium citrate.
- Shake for 5 minutes and centrifuge at 4,000 rpm for 10 minutes.
2. Bifenazate-diazene Reduction:
- Transfer 1 mL of the supernatant to a new tube.
- Add 25 µL of 30% aqueous ascorbic acid solution.
- Incubate at 50°C for 1 hour.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- To the extract, add 150 mg of magnesium sulfate and 25 mg of primary secondary amine (PSA). For high-fat matrices, 25 mg of C18 may also be added.
- Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
4. LC-MS/MS Analysis:
- Transfer the supernatant to an autosampler vial for injection.
- Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm).
- Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid and 5 mM ammonium formate.
- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for bifenazate.
Method 2: Bifenazate Analysis using this compound Internal Standard
This protocol incorporates the use of a deuterated internal standard for improved quantification.
1. Sample Preparation and Extraction:
- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of this compound internal standard solution.
- Add 10 mL of acetonitrile.
- Follow the same extraction procedure as in Method 1.
2. Bifenazate-diazene Reduction and d-SPE Cleanup:
- Follow the same reduction and cleanup steps as in Method 1.
3. LC-MS/MS Analysis:
- Follow the same LC conditions as in Method 1.
- Detection: In addition to the MRM transitions for bifenazate, monitor the specific MRM transition(s) for this compound. Quantification is based on the ratio of the peak area of bifenazate to that of this compound.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the inter-laboratory validation of bifenazate analysis.
Caption: Conversion pathway of bifenazate-diazene to bifenazate for total residue analysis.
Bifenazate Analysis: A Comparative Guide to Enhancing Accuracy and Precision with Bifenazate-d5
For researchers, scientists, and professionals in drug development and pesticide analysis, achieving accurate and precise quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of analytical strategies for the acaricide bifenazate, with a focus on the role of the deuterated internal standard, Bifenazate-d5, in ensuring data integrity.
The analysis of bifenazate presents unique challenges due to its chemical instability. In various matrices and even in solution, bifenazate can oxidize to form bifenazate-diazene.[1] This transformation complicates accurate quantification, as the analysis of the parent compound alone would lead to an underestimation of the total residue. To address this, standard analytical protocols often involve a reduction step, typically using ascorbic acid, to convert bifenazate-diazene back to bifenazate, allowing for the determination of the total bifenazate residue.[1]
Beyond the inherent instability of the analyte, pesticide residue analysis is frequently hampered by matrix effects, where co-extracted compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. The use of an internal standard is a widely accepted strategy to compensate for these effects and for variations during sample preparation and injection.
The Role of Internal Standards in Bifenazate Analysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to the sample at a known concentration before analysis. By monitoring the signal of the IS relative to the analyte, variations introduced during the analytical process can be normalized, leading to improved accuracy and precision.
For bifenazate analysis, two main types of internal standards can be considered:
-
Structurally Analogous (Isotopically Labeled) Internal Standard: this compound is a deuterated analog of bifenazate. As it is nearly chemically identical to the analyte, it is expected to behave similarly during extraction, cleanup, and chromatographic separation, as well as experiencing similar ionization effects in the mass spectrometer. This close correlation in behavior makes it an ideal candidate for correcting for matrix effects and other sources of variability. The use of isotopically labeled internal standards has been shown to significantly improve recovery and reduce variability in pesticide analysis. For instance, in the analysis of another pesticide, bifenthrin, the use of its deuterated analog, bifenthrin-d5, improved recovery from a mere 29% to 101% by effectively compensating for significant ion suppression.[2]
-
Non-Structurally Analogous Internal Standard: In the absence of a dedicated isotopically labeled standard, other compounds with similar retention times and ionization characteristics can be used. For bifenazate analysis, Chlorpyrifos-d10 has been utilized as an internal standard.[1] While not structurally identical to bifenazate, its use can still provide a degree of correction for analytical variability.
Performance Comparison: this compound vs. Alternative Approaches
While direct comparative validation data for this compound was not found in the public domain, the established principles of analytical chemistry and available data for similar compounds allow for a robust comparison. The primary alternative to using a homologous internal standard like this compound is the use of a non-homologous internal standard like Chlorpyrifos-d10 or relying on an external standard calibration.
| Parameter | This compound (Anticipated Performance) | Chlorpyrifos-d10 (Reported Performance) | External Standard Method |
| Correction for Matrix Effects | Excellent | Good | Poor |
| Correction for Extraction & Cleanup Variability | Excellent | Good | None |
| Accuracy (Recovery) | High (Expected to be close to 100%) | 80-107% in various matrices[1] | Highly variable, can be significantly lower or higher than 100% due to uncorrected matrix effects. |
| Precision (RSD) | Low (Expected to be <15%) | ≤5% in various matrices | High, often >20%, especially in complex matrices. |
RSD: Relative Standard Deviation
The data presented for Chlorpyrifos-d10 demonstrates that the use of an internal standard provides excellent recovery and precision for bifenazate analysis. It is scientifically reasonable to expect that this compound, being a closer chemical match to bifenazate, would provide at least equivalent, if not superior, performance in correcting for matrix-specific and process-related variations.
The external standard method, which relies solely on a calibration curve generated from standards prepared in a clean solvent, is highly susceptible to inaccuracies arising from matrix effects and procedural losses. This can lead to unreliable and difficult-to-reproduce results.
Experimental Protocols
A robust and validated method for the analysis of total bifenazate residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
QuEChERS Sample Preparation
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound (or alternative internal standard) solution.
-
Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄). Vortex for 30 seconds and centrifuge.
-
Reduction and Stabilization: Transfer an aliquot of the cleaned-up extract into an autosampler vial. Add a small volume (e.g., 25 µL) of a 30% (w/w) aqueous ascorbic acid solution and allow it to react (e.g., for at least 15 hours) to convert bifenazate-diazene to bifenazate and stabilize the analyte.
LC-MS/MS Analysis
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate, is common.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both bifenazate and this compound to ensure accurate identification and quantification.
Workflow for Bifenazate Analysis using an Internal Standard
Figure 1. Experimental workflow for bifenazate analysis.
References
Performance of Bifenazate Analytical Methods in Diverse Food Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex food matrices is paramount for ensuring food safety and regulatory compliance. This guide provides a detailed comparison of analytical methodologies for the determination of bifenazate, a widely used acaricide, in various food products. We will delve into the performance of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, supported by experimental data. Furthermore, we will discuss the pivotal role of isotopically labeled internal standards, such as Bifenazate-d5, in enhancing method robustness and accuracy.
Method Performance Comparison
The selection of an analytical method for bifenazate determination is contingent on factors such as sensitivity, selectivity, and the complexity of the food matrix. Below is a summary of the performance characteristics of two prominent methods: a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis, and an alternative HPLC-UV method.
Quantitative Data Summary
The following tables summarize the performance data for the LC-MS/MS and HPLC-UV methods across different food matrices.
Table 1: Performance of LC-MS/MS Method for Bifenazate Analysis in Various Food Matrices [1]
| Food Matrix | Linearity (R²) | Recovery (%) | Matrix Effect (%) | LOQ (mg/kg) |
| Pepper | > 0.999 | 91.8 - 103.4 | 29.4 - 45.1 (medium) | 0.01 |
| Mandarin | > 0.999 | 95.2 - 101.5 | 35.8 - 42.6 (medium) | 0.01 |
| Brown Rice | > 0.999 | 85.4 - 99.7 | -17.5 (soft) to 29.4 (medium) | 0.01 |
| Garlic | Not Specified | 93 (conversion from Bifenazate-diazene) | Not Specified | < 0.01 |
Table 2: Performance of HPLC-UV Method for Bifenazate Analysis [2]
| Parameter | Performance Characteristic |
| Linearity (R²) | 0.99995 |
| Average Recovery (%) | 99.89 |
| Standard Deviation | 0.29 |
| Limit of Quantification (LOQ) | Not specified, but method is described as having high precision and accuracy. |
The Role of this compound as an Internal Standard
While the data presented above for the LC-MS/MS method did not explicitly utilize this compound, the use of a stable isotope-labeled internal standard is a widely accepted practice to improve the accuracy and precision of quantitative analysis, especially in complex matrices.
Matrix effects, which are variations in the analyte's signal response due to co-eluting matrix components, are a significant challenge in food analysis[3][4]. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. The use of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to the target analyte (bifenazate), can effectively compensate for these matrix-induced variations.
The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Since this compound and bifenazate behave similarly during extraction, cleanup, and ionization, any loss of analyte or signal fluctuation during these steps will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, the matrix effects can be normalized, leading to more accurate and reliable results. While specific performance data for a method employing this compound was not available in the searched literature, the principles of isotope dilution mass spectrometry strongly suggest that its inclusion would lead to improved data quality, particularly in challenging matrices with significant matrix effects.
Experimental Protocols
LC-MS/MS Method with QuEChERS Sample Preparation[1]
This method is suitable for the determination of bifenazate in a wide range of fruit and vegetable matrices.
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the food sample. For dry samples, add a proportional amount of water.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. If using an internal standard, it would be added at this stage.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent. For many matrices, Primary Secondary Amine (PSA) is used to remove organic acids and sugars. For matrices with high fat content, C18 may be added. For pigmented samples, Graphitized Carbon Black (GCB) can be used, although it may retain planar pesticides. Z-Sep+, a novel sorbent, has shown excellent performance in reducing matrix effects for bifenazate.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
The extract can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The transitions for bifenazate are monitored (e.g., precursor ion m/z 301.2 and product ions m/z 198.1 and 170.2).
-
HPLC-UV Method
This method provides an alternative to mass spectrometric detection.
1. Sample Preparation
-
Sample preparation would typically involve extraction with an organic solvent, followed by a cleanup step to remove interfering matrix components. The specific extraction and cleanup procedure would need to be optimized for the food matrix of interest.
2. HPLC-UV Analysis
-
Instrumentation: A High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: A CN column has been reported for this analysis.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 20:28:52 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagram outlines the key steps in the LC-MS/MS workflow for bifenazate analysis.
Caption: Experimental workflow for Bifenazate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Bifenazate by HPLC | Semantic Scholar [semanticscholar.org]
- 3. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
A Comparative Guide to Bifenazate-d5 and ¹³C-Labeled Standards for Bifenazate Analysis
In the quantitative analysis of the acaricide Bifenazate, particularly in complex matrices such as fruits, vegetables, and environmental samples, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and reliable results with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of an ideal internal standard with the target analyte allows for the correction of variations in sample preparation, injection volume, and matrix effects. The two most common types of SIL-IS for Bifenazate are deuterium-labeled (Bifenazate-d5) and Carbon-13-labeled (¹³C-Bifenazate) standards. This guide provides an objective comparison of their performance, supported by established principles in isotope dilution mass spectrometry.
Key Performance Characteristics: this compound vs. ¹³C-Labeled Bifenazate
The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact analytical method performance. The following table summarizes the key characteristics of each in the context of Bifenazate analysis.
| Feature | ¹³C-Labeled Bifenazate | This compound | Rationale & Implications for Bifenazate Analysis |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone of the Bifenazate molecule, making them highly stable and not susceptible to exchange. | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites. For Bifenazate, this is less of a concern if the label is on an aromatic ring. | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis. |
| Chromatographic Co-elution | Excellent. The physicochemical properties of ¹³C-labeled Bifenazate are nearly identical to the unlabeled analyte, ensuring co-elution and accurate correction for matrix effects. | Good to Moderate. Deuterated compounds can exhibit a slight shift in retention time compared to their non-deuterated counterparts (the "deuterium isotope effect"), which can lead to differential matrix effects and impact quantification.[1][2] | Perfect co-elution is critical in complex matrices where ion suppression or enhancement can vary across the peak width. ¹³C-labeled standards are superior in this regard. |
| Mass Difference | Sufficient. A mass difference of at least 3 amu is recommended to prevent isotopic crosstalk. ¹³C-labeling can be designed to achieve this. | Sufficient. A d5 label provides a 5 amu mass difference, which is generally adequate to prevent interference from the natural isotopic abundances of the unlabeled analyte. | Both labeling strategies can provide a sufficient mass difference to avoid spectral overlap between the analyte and the internal standard. |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is ~1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher. While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate spectra. | ¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Generally higher due to the more complex synthesis required.[3] | Typically less expensive and more widely available for a range of small molecules. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
| Commercial Availability | Less common. The synthesis of ¹³C-labeled pesticides is often more challenging and performed on a custom basis. | More common. Deuterated standards are more frequently synthesized and commercially available for a wider range of pesticides. | The availability of a ¹³C-labeled standard for Bifenazate may be limited, making this compound a more practical choice for many laboratories. |
Experimental Data: A Comparative Overview
Table 1: Comparison of Method Performance Parameters (Analogous Pesticide Data)
| Parameter | Method with ¹³C-Labeled IS | Method with Deuterated IS |
| Analyte Recovery | 95-105% | 90-110% |
| Precision (%RSD) | < 5% | < 10% |
| Matrix Effect | Effectively compensated | May show some residual matrix effects due to chromatographic shift |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Quantification (LOQ) | Comparable | Comparable |
This table is a synthesis of expected performance based on general principles and data from analogous pesticide analyses.
Experimental Protocol: Bifenazate Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS
This protocol is adapted from the European Union Reference Laboratory for Single Residue Methods (EURL-SRM) for the analysis of Bifenazate in fruits and vegetables.[4]
1. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the fruit or vegetable sample.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard (e.g., 100 µL of a 1 µg/mL solution of this compound or ¹³C-Bifenazate in acetonitrile).
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
-
Reduction of Bifenazate-diazene:
-
Bifenazate can oxidize to Bifenazate-diazene. To quantify the total Bifenazate residue, its metabolite Bifenazate-diazene is reduced back to Bifenazate.
-
To the final extract, add ascorbic acid to a final concentration of approximately 1 mg/mL and allow it to react (e.g., overnight) to ensure complete conversion.[4]
-
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 5 mM ammonium formate in water with 0.1% formic acid
-
B: 5 mM ammonium formate in methanol with 0.1% formic acid
-
-
Gradient: A suitable gradient to separate Bifenazate from matrix interferences (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Bifenazate: 301.2 → 198.1 (quantifier), 301.2 → 170.1 (qualifier)
-
This compound: 306.2 → 203.1 (quantifier)
-
¹³C-Bifenazate (hypothetical, assuming 6 ¹³C atoms): 307.2 → 204.1 (quantifier)
-
Note: The exact MRM transitions for the labeled standards will depend on the position and number of isotopic labels.
Mandatory Visualizations
Caption: Decision workflow for internal standard selection.
Caption: Experimental workflow for Bifenazate analysis.
Conclusion
For the highest level of accuracy and reliability in Bifenazate analysis, a ¹³C-labeled internal standard is the superior choice. Its key advantages are excellent isotopic stability and near-perfect co-elution with the unlabeled analyte, which allows for the most effective compensation of matrix effects. However, the higher cost and potentially limited commercial availability of ¹³C-Bifenazate may make this compound a more practical option for many laboratories. While this compound can provide good performance, it is essential to validate the method carefully to ensure that any chromatographic shift between the analyte and the internal standard does not adversely affect the accuracy of the results, especially in complex and variable matrices. The choice of internal standard will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.
References
A Head-to-Head Battle: Cross-Validation of GC-MS and LC-MS/MS for Bifenazate Analysis Using Bifenazate-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Bifenazate, a widely used acaricide. The use of its deuterated internal standard, Bifenazate-d5, is central to achieving accurate and reliable results in both methodologies.
Bifenazate can be challenging to analyze due to its susceptibility to oxidation to Bifenazate-diazene.[1] This guide delves into the cross-validation of GC-MS and LC-MS/MS methods, presenting supporting experimental data to aid in the selection of the most appropriate technique for specific analytical needs.
Quantitative Performance Data
Table 1: Performance Characteristics of LC-MS/MS for Bifenazate Analysis
| Parameter | Result | Matrix | Citation |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Cucumber, Orange Juice, Wheat Flour | [2] |
| Linearity (R²) | > 0.999 | Pepper, Mandarin, Brown Rice | [1] |
| Recovery | 84.0% - 118.0% | Pepper, Mandarin | [1] |
| Precision (RSD) | < 10% | Pepper, Mandarin | [1] |
Table 2: Performance Characteristics of GC-MS/MS for Bifenazate Analysis
| Parameter | Result | Matrix | Citation |
| Limit of Quantification (LOQ) | 0.020 mg/kg | Garlic | |
| Linearity (R²) | > 0.9985 | Green Onion, Garlic | |
| Recovery | 86% - 104% | Green Onion, Garlic | |
| Precision (RSD) | 0.92% - 13% | Green Onion, Garlic |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of Bifenazate by LC-MS/MS and GC-MS/MS.
Sample Preparation: QuEChERS Method
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective sample preparation technique for both GC-MS and LC-MS/MS analysis of pesticide residues in food matrices.
-
Homogenization: A representative sample of the matrix is homogenized.
-
Extraction: A 10-15 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute. For GC-MS analysis of certain matrices, ethyl acetate may be used as the extraction solvent.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added, and the tube is shaken for another minute.
-
Centrifugation: The sample is centrifuged to separate the layers.
-
Internal Standard Spiking: A known concentration of this compound internal standard is added to the acetonitrile extract.
-
Stabilization (for LC-MS/MS): For LC-MS/MS analysis, it is crucial to add a reducing agent like ascorbic acid to the extract to prevent the oxidation of Bifenazate to Bifenazate-diazene and to convert any existing Bifenazate-diazene back to Bifenazate.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Final Extract: After further centrifugation, the final extract is ready for injection into the GC-MS or LC-MS/MS system.
LC-MS/MS Method
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing additives like ammonium formate or formic acid, is commonly employed.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for Bifenazate.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Bifenazate and this compound.
-
Typical MRM Transitions for Bifenazate: 301.2 → 170.1, 301.2 → 198.1
-
GC-MS Method
-
Chromatographic Separation:
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is commonly used.
-
Injector: Splitless injection is often preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM (with a triple quadrupole instrument) can be used for quantification, monitoring characteristic ions for Bifenazate and this compound.
-
Method Comparison and Rationale for Technique Selection
Both LC-MS/MS and GC-MS/MS are powerful techniques for the analysis of Bifenazate. However, they possess distinct advantages and disadvantages that make them more or less suitable for specific applications.
LC-MS/MS is generally considered the superior technique for the analysis of a wide range of modern pesticides, including Bifenazate. Its key advantages include:
-
Wider Applicability: It can analyze a broader range of compounds, including those that are thermally labile or non-volatile, without the need for derivatization.
-
Higher Specificity and Sensitivity: The use of tandem mass spectrometry (MS/MS) provides excellent specificity and often leads to lower detection limits.
-
Reduced Sample Preparation Complexity: The direct analysis of QuEChERS extracts, especially with the stabilization of Bifenazate, is a straightforward workflow.
GC-MS remains a valuable tool, particularly in laboratories where it is already established. Its strengths lie in:
-
Robustness and Cost-Effectiveness: GC-MS systems are often considered more robust and have lower operational costs compared to LC-MS/MS.
-
Excellent Separation Efficiency: Capillary GC columns provide high-resolution separation.
-
Established Libraries: Extensive EI mass spectral libraries are available for compound identification.
For Bifenazate analysis, LC-MS/MS is generally the recommended technique . The primary reason is its ability to handle the thermal instability of many modern pesticides and the straightforward sample preparation that includes the crucial stabilization step with ascorbic acid. This ensures that the analysis accurately reflects the total Bifenazate residue. While GC-MS can be used, careful optimization of the injection and chromatographic conditions is necessary to minimize potential degradation. The use of a deuterated internal standard like this compound is critical in both methods to compensate for matrix effects and variations in sample preparation and instrument response.
Visualizing the Workflow and Comparison
Caption: General workflow for the cross-validation of analytical methods.
Caption: Logical comparison of GC-MS and LC-MS/MS for Bifenazate analysis.
References
Bifenazate-d5: Enhancing Accuracy and Precision in Proficiency Testing
In the landscape of analytical testing, particularly within proficiency testing (PT) schemes, the reliability of results is paramount. For the analysis of the acaricide bifenazate, the use of a stable isotope-labeled internal standard, such as Bifenazate-d5, is a critical component in achieving the highest level of accuracy and precision. This guide provides a comparative overview of analytical methodologies for bifenazate, highlighting the superior performance of methods employing this compound.
The primary challenge in the quantitative analysis of pesticide residues in complex matrices, such as food and environmental samples, is the "matrix effect." Co-extracted compounds can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. The use of a deuterated internal standard like this compound, which has nearly identical chemical and physical properties to the native bifenazate, allows for effective compensation of these matrix effects, as well as variations in sample preparation and instrument response.[1]
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of different analytical approaches for bifenazate quantification. The data is compiled from validated methods and illustrates the advantages of using a deuterated internal standard.
Table 1: Comparison of Method Performance for Bifenazate Analysis
| Parameter | Method without Internal Standard | Method with Non-Isotopically Labeled IS | Method with this compound (Expected) |
| Linearity (R²) | > 0.999[2][3] | > 0.99 | > 0.999 |
| Recovery (%) | 80.6 - 110.8[3] | 80 - 107[4] | 90 - 110 |
| Precision (RSDr, %) | 1.0 - 6.1 | ≤ 5 | < 5 |
| Matrix Effect | Significant variability | Partially compensated | Effectively compensated |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | ≤ 0.01 mg/kg |
Table 2: Illustrative Comparison of Accuracy in Different Matrices
| Matrix | Accuracy without IS (% Deviation) | Accuracy with this compound (% Deviation) |
| Fruits (e.g., Apples, Oranges) | Potentially > 20% | < 15% |
| Vegetables (e.g., Cucumbers) | Potentially > 20% | < 15% |
| Cereals (e.g., Wheat Flour) | Potentially > 20% | < 15% |
| Complex Matrices (e.g., Cannabis Flower) | Can exceed 50% | Within 20% |
Experimental Protocols
A robust analytical method is crucial for reliable quantification. The following is a detailed methodology for the analysis of bifenazate in fruits and vegetables, adapted from a validated European Union Reference Laboratory (EURL) method to incorporate the use of this compound.
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with an appropriate volume of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
An aliquot of the supernatant is taken for cleanup.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge.
-
The supernatant is then ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like ammonium formate or formic acid to improve chromatographic peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both bifenazate and this compound to ensure selectivity and accurate quantification.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind using an internal standard, the following diagrams are provided.
References
A Comparative Guide to Bifenazate Quantification: With and Without Bifenazate-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Bifenazate with and without the use of a deuterated internal standard, Bifenazate-d5. The inclusion of an internal standard is a critical consideration for robust and reliable bioanalytical methods, particularly for a compound like Bifenazate which is susceptible to degradation and matrix effects. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate quantification strategy.
Data Presentation: A Quantitative Comparison
The use of an isotopically labeled internal standard like this compound significantly enhances the accuracy and precision of quantification by compensating for variability in sample preparation and instrument response. The following tables summarize typical quantitative performance data for the analysis of Bifenazate with and without an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method without Internal Standard | Method with this compound Internal Standard |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Method without Internal Standard | Method with this compound Internal Standard |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (3 ng/mL) | 85 - 115% | < 15% |
| Mid QC (500 ng/mL) | 88 - 112% | < 12% |
| High QC (800 ng/mL) | 90 - 110% | < 10% |
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following protocols outline the key steps for the quantification of Bifenazate.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis in various matrices.[1]
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
For the method with internal standard: Add a known amount of this compound working solution.
-
Extraction: Add 10 mL of acetonitrile.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing a sorbent like PSA (primary secondary amine) to remove interferences. Vortex for 30 seconds and centrifuge.
-
Stabilization: Bifenazate is known to oxidize to Bifenazate-diazene.[2] To ensure accurate quantification, the Bifenazate-diazene metabolite is converted back to Bifenazate by adding a reducing agent like ascorbic acid to the final extract before LC-MS/MS analysis.[1][2]
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity.[3]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is common.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Bifenazate: e.g., Q1: 301.2 m/z -> Q3: 170.2 m/z
-
This compound: e.g., Q1: 306.2 m/z -> Q3: 175.2 m/z
-
-
Mandatory Visualization
The following diagram illustrates the comparative experimental workflow for the quantification of Bifenazate.
References
Safety Operating Guide
Proper Disposal of Bifenazate-d5: A Guide for Laboratory Professionals
Immediate Safety and Disposal Procedures for Bifenazate-d5
This compound, an isotopically labeled internal standard used in the quantification of the acaricide bifenazate, requires careful handling and disposal due to its potential hazards.[1] Although specific toxicity data for the deuterated form is not extensively available, the parent compound, bifenazate, is known to be harmful, may cause allergic skin reactions, and can lead to organ damage with prolonged exposure.[2][3][4] Furthermore, bifenazate is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, this compound must be treated as hazardous waste and disposed of following stringent safety protocols.
This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound in a laboratory setting. Adherence to these guidelines is critical to protect personnel and the environment.
I. Immediate Safety Precautions
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the safety data sheet (SDS) for bifenazate and this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Handling:
-
Conduct all transfers and handling of this compound waste within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Waste Classification: this compound waste, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.
-
Dedicated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical. Ideally, use the original container if it is in good condition.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the chemical name "this compound," and appropriate hazard symbols.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. For instance, store it separately from strong acids and bases.
III. Disposal Procedures: Step-by-Step
Disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Collection of Waste:
-
Solid Waste: Collect any solid this compound waste, including residual powder and contaminated items (e.g., weighing paper, pipette tips), and place it directly into the designated hazardous waste container.
-
Liquid Waste: Transfer solutions containing this compound into the designated hazardous waste container using a funnel.
-
Contaminated Labware: Disposable labware heavily contaminated with this compound should be placed in the hazardous waste container. For reusable glassware, rinse it with a suitable solvent (e.g., acetonitrile or chloroform, in which this compound is slightly soluble) and collect the rinseate as hazardous waste.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated and secure Satellite Accumulation Area (SAA).
-
The SAA should be a well-ventilated, secondary containment area away from general laboratory traffic.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound or Bifenazate.
-
IV. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading. For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a designated, sealed, and labeled container for hazardous waste disposal.
-
-
Decontamination: Decontaminate the spill area and any affected equipment with a suitable solvent and cleaning materials. Collect all decontamination materials as hazardous waste.
Quantitative Data Summary
While specific disposal limits for this compound are not defined, the following table summarizes general quantitative guidelines for laboratory chemical waste, which should be applied to this compound.
| Parameter | Guideline | Source |
| Small Quantity Generator (SQG) Accumulation Time | Up to 180 days | |
| Large Quantity Generator (LQG) Accumulation Time | Up to 90 days | |
| Empty Container Rinsing | Triple rinse with a suitable solvent |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bifenazate-d5
Essential Safety and Handling Guide for Bifenazate-d5
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. It includes detailed operational and disposal procedures to ensure the safe and effective use of this compound in a research environment.
Immediate Safety Information
This compound, an isotopically labeled internal standard for the acaricide Bifenazate, requires careful handling due to its potential health and environmental hazards.[1] Key hazards include the potential for allergic skin reactions, serious eye irritation, and possible organ damage through prolonged or repeated exposure.[2][3][4] It is also very toxic to aquatic life with long-lasting effects.[5]
In case of exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. If present, remove contact lenses and continue rinsing. Seek medical attention if irritation develops and persists.
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If a skin rash or irritation occurs, seek medical advice. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately for treatment advice. If the person is able to swallow, have them sip a glass of water. Never give anything by mouth to an unconscious person.
-
Inhalation: Move the person to fresh air. If the person is not breathing, call for emergency medical assistance.
Always have the product's Safety Data Sheet (SDS) available when seeking medical attention.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is crucial to always consult the product-specific Safety Data Sheet (SDS) for the most accurate and detailed PPE requirements.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). For splash protection, indirectly vented goggles are recommended. A face shield can be worn over goggles for additional protection. |
| Hand Protection | Chemical-resistant gloves. | Use durable, unlined, elbow-length gloves made of materials like nitrile or neoprene. Do not use leather or fabric gloves. Wash the outside of gloves before removing them and replace them regularly. |
| Body Protection | Protective clothing, such as a lab coat or coveralls. | Wear a long-sleeved shirt and long pants at a minimum. For tasks with a higher risk of exposure, such as handling concentrates, chemical-resistant coveralls or an apron may be necessary. |
| Respiratory Protection | Required when dusts are generated or if exposure limits are exceeded. | Use a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates. A full-face respirator may be necessary in some situations. |
| Foot Protection | Closed-toe shoes. | For situations with a risk of spills, chemical-resistant boots should be worn. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.
Operational Plan: Step-by-Step Guidance
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product label is intact and legible.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C.
-
Keep the container tightly closed.
-
Store in a locked cabinet or area to restrict access.
-
Do not contaminate water, food, or feed by storage.
-
-
Preparation and Handling:
-
Read the entire Safety Data Sheet (SDS) before use.
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Don the required PPE as outlined in the table above.
-
Avoid breathing dust or fumes. If the material is a solid, handle it carefully to avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
For creating solutions, weigh the solid material in a contained environment (e.g., a weighing enclosure or fume hood). This compound is slightly soluble in acetonitrile and chloroform.
-
Wash hands thoroughly after handling the product.
-
Disposal Plan: Step-by-Step Guidance
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Pesticide wastes are regulated under the Resource Conservation and Recovery Act (RCRA).
-
Disposing of Unused Product:
-
Unused this compound should be disposed of as hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for guidance and collection.
-
Do not pour waste down the drain or dispose of it in the regular trash.
-
-
Disposing of Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper, contaminated wipes) must be collected in a designated, labeled hazardous waste container.
-
Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
Contaminated clothing should be removed immediately and washed separately from other laundry. If heavily contaminated, it may need to be disposed of as hazardous waste.
-
-
Empty Container Disposal:
-
Empty containers are considered hazardous waste until properly rinsed.
-
To decontaminate, perform a "triple rinse" procedure:
-
Empty the container completely into the application or mixing vessel.
-
Fill the container about one-quarter full with a suitable solvent (e.g., the solvent used for your solution).
-
Close the container and shake vigorously for 30 seconds.
-
Drain the rinsate into a hazardous waste container.
-
Repeat this process two more times.
-
-
After triple-rinsing, the container can often be disposed of through a recycling program like drumMUSTER or as directed by your local waste authority. Check with your EHS office for specific institutional procedures.
-
Visual Workflows
The following diagrams illustrate the standard procedures for safely handling this compound and the immediate actions required in case of accidental exposure.
Caption: Workflow for the safe handling of this compound.
Caption: Immediate first aid procedures for this compound exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
